Benzydamine Hydrochloride
Description
This compound is an indazole non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-edema properties. Unlike other NSAIDs, this compound does not inhibit cyclooxygenases (COX) but stabilizes membranes, resulting in local anesthesia; inhibits the production of pro-inflammatory cytokines; inhibits the generation of reactive oxygen species by neutrophils; inhibits leukocyte aggregation and adhesion; and exhibits antimicrobial properties. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.
See also: Benzydamine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
642-72-8 (Parent) | |
| Record name | Benzydamine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045293 | |
| Record name | Benzydamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
132-69-4 | |
| Record name | Benzidamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzydamine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzydamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzydamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYDAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Benzydamine Hydrochloride in Cytokine Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that markedly differs from traditional cyclooxygenase (COX) inhibitors. This guide delves into the core of benzydamine's anti-inflammatory properties, focusing on its well-documented ability to inhibit pro-inflammatory cytokine production. Through a comprehensive review of in vitro and in vivo studies, we elucidate the signaling pathways modulated by benzydamine and present key quantitative data on its inhibitory effects. This document serves as a technical resource, providing detailed experimental methodologies and visual representations of the underlying molecular interactions to support further research and drug development.
Introduction
This compound is a locally acting NSAID with analgesic and antipyretic properties.[1] Unlike conventional NSAIDs, its primary anti-inflammatory effects are not attributed to the inhibition of prostaglandin synthesis, as it is a weak inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][3] Instead, the therapeutic efficacy of benzydamine is largely dependent on its ability to modulate the production of key pro-inflammatory cytokines, thereby attenuating the inflammatory cascade at a more upstream level.[4][5] This guide provides a detailed examination of this mechanism.
Quantitative Analysis of Cytokine Inhibition
Benzydamine has been shown to selectively inhibit the production of several pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6][7] It demonstrates little to no effect on the production of other cytokines such as IL-6 and IL-8, and importantly, does not suppress the synthesis of anti-inflammatory cytokines like IL-10 and IL-1 receptor antagonist (IL-1ra).[4][8] This selective action suggests a targeted mechanism that preserves certain anti-inflammatory responses.
The inhibitory effects of benzydamine on cytokine production have been quantified in various studies, primarily using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or monocytes. The following tables summarize the key quantitative data.
| Cytokine | Cell Type | Stimulant | Method | Key Findings | Reference |
| TNF-α | Human Monocytes | LPS | ELISA | ED50 of approximately 25 µM | [4] |
| TNF-α | Human PBMCs | Candida albicans | ELISA | Dose-dependent inhibition in the range of 6.25-50 µM | [9] |
| IL-1β | Human PBMCs | Candida albicans | ELISA | Lesser extent of inhibition compared to TNF-α in the range of 6.25-50 µM | [9] |
| IL-6 | Human Monocytes | LPS | ELISA | No significant effect | [4] |
| IL-8 | Human Monocytes | LPS | ELISA | No significant effect | [4] |
| IL-10 | Human PBMCs | LPS | ELISA | No inhibition | [8] |
| IL-1ra | Human PBMCs | LPS | ELISA | No inhibition | [8] |
| MCP-1 | Human PBMCs | Candida albicans | ELISA | Inhibition observed | [9] |
Table 1: In Vitro Inhibition of Cytokine Production by this compound
| Pathway Component | Cell Type | Stimulant | Method | Key Findings | Reference |
| ERK1/2 Activation | Human Monocytes | fMLP, C5a, MCP-1/CCL2 | Western Blot | IC50 of 30 µM; 89-98% inhibition at 100 µM | [10][11] |
| p38 MAPK Activation | Human Monocytes | fMLP, C5a, MCP-1/CCL2 | Western Blot | IC50 of 25 µM; 75-89% inhibition at 100 µM | [10][11] |
| MEK1/2 Activation | Human Monocytes | fMLP, C5a, MCP-1/CCL2 | Western Blot | 91.9-98.5% inhibition at 100 µM | [10] |
Table 2: Inhibition of Signaling Pathway Components by this compound
Signaling Pathways Modulated by Benzydamine
The selective inhibition of pro-inflammatory cytokines by benzydamine is primarily achieved through the modulation of intracellular signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][12]
Inhibition of the MAPK Pathway
Studies have demonstrated that benzydamine effectively inhibits the activation of key components of the MAPK pathway, namely Extracellular signal-Regulated Kinase (ERK) and p38 MAPK, in response to chemotactic agonists.[10][11] This inhibition occurs upstream of cytokine synthesis.
The proposed mechanism involves benzydamine's interference with the phosphorylation and subsequent activation of ERK1/2 and p38. By preventing the activation of these kinases, benzydamine effectively blocks the downstream signaling events that lead to the transcription and translation of pro-inflammatory cytokine genes, such as TNF-α and IL-1β.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The present and the future of benzydamine: expert opinion paper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzydamine inhibits monocyte migration and MAPK activation induced by chemotactic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of Benzydamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the in vitro pharmacological properties of Benzydamine Hydrochloride (HCl), a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action compared to traditional aspirin-like compounds. It is intended to serve as a technical resource, summarizing key molecular interactions, cellular effects, and the experimental methodologies used to elucidate its pharmacological profile.
Core Pharmacological Activities
Benzydamine HCl exhibits a multi-faceted pharmacological profile characterized by anti-inflammatory, local anesthetic, analgesic, and antimicrobial effects. Unlike typical NSAIDs, its primary anti-inflammatory action is not mediated by potent inhibition of cyclooxygenase (COX) or lipoxygenase enzymes.[1][2] Instead, its efficacy stems from the modulation of inflammatory cytokine production, inhibition of leukocyte functions, and stabilization of cellular membranes.[3][4]
Anti-Inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of benzydamine are primarily linked to its ability to suppress the cellular mechanisms that drive the inflammatory response.
-
Inhibition of Pro-inflammatory Cytokines: Benzydamine selectively inhibits the synthesis and release of key pro-inflammatory cytokines. In vitro studies on human mononuclear cells demonstrate a potent reduction in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][5] Notably, this effect is selective, as benzydamine does not significantly affect the production of certain other cytokines like IL-6 and IL-8, nor does it impact anti-inflammatory mediators such as IL-10 and IL-1 receptor antagonist (IL-1ra).[1][6] This suggests a targeted modulation of the cytokine network. The inhibition of monocyte migration is associated with the blockade of the ERK and p38 MAPK signaling pathways.[1][2]
-
Modulation of Leukocyte Activity: The drug interferes with several aspects of leukocyte function. At low micromolar concentrations, it inhibits leukocyte-endothelial interactions, a critical step in the recruitment of immune cells to the site of inflammation.[1][4] At slightly higher concentrations, it stabilizes neutrophil membranes, preventing the release of granules containing damaging serine proteases and inhibiting the "oxidative burst" — the production of reactive oxygen species (ROS).[3][4]
-
Prostaglandin Synthesis: Benzydamine is a weak inhibitor of prostaglandin and thromboxane biosynthesis.[1][7] Significant inhibition of COX and lipoxygenase pathways in vitro requires high concentrations (≥1 mM), which are generally not achieved with systemic administration but may be relevant for topical applications.[7][8] Some studies in specific cell types, such as human gingival fibroblasts, suggest a modest reduction in prostaglandin production, potentially through partial inhibition of phospholipase A2 and cyclooxygenase.[9]
Local Anesthetic and Analgesic Effects
The local anesthetic and analgesic properties of benzydamine are attributed to its direct interaction with neuronal membranes and ion channels.
-
Membrane Stabilization and Ion Channel Blockade: As a lipophilic molecule, benzydamine shows a high affinity for cell membranes, leading to a membrane-stabilizing effect.[1][4][10] This action is key to its local anesthetic properties and is mediated through the blockade of voltage-gated sodium (Nav) channels in neuronal membranes.[1][10][11] By blocking these channels, benzydamine prevents the influx of sodium ions required for the generation and propagation of action potentials, thereby inhibiting the transmission of pain signals from sensory neurons.[11] Its interaction with other cationic channels has also been proposed.[1][12]
Antimicrobial Activity
Benzydamine possesses broad-spectrum antimicrobial properties, contributing to its efficacy in treating inflammatory conditions of the oral cavity.
-
Antibacterial and Antifungal Action: It is effective against a range of gram-positive and gram-negative bacteria in vitro.[1][2] Furthermore, it exhibits significant antifungal activity, particularly against Candida albicans and non-albicans strains, with a mechanism that involves direct membrane damage.[1]
Quantitative Pharmacological Data
The following table summarizes key quantitative data from in vitro studies, illustrating the effective concentration ranges for Benzydamine HCl's various pharmacological activities.
| Pharmacological Effect | Assay/Model System | Effective Concentration | Reference(s) |
| TNF-α Inhibition | LPS-stimulated human monocytes | EC50: ~25 µmol/L | [3] |
| Leukocyte-Endothelial Interaction | In vitro model | Inhibition at 3–30 µmol/L | [1][4] |
| Neutrophil Degranulation | Stimulated human neutrophils | Inhibition at 3–100 µmol/L | [1][3][4] |
| Neutrophil Oxidative Burst | Stimulated human neutrophils | Inhibition at 30–100 µmol/L | [3][4] |
| Membrane Stabilization | Mucosal membrane model | Effective at 10–100 µmol/L | [1][4] |
| Prostaglandin Synthesis | Various cell-free and cell-based assays | Weak inhibition; requires ≥1 mmol/L | [7][8] |
| Antifungal Activity | Candida albicans cultures | MIC: 12.5–50.0 µg/mL | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of a pharmacological agent. Below are generalized protocols for key experiments used to define the profile of Benzydamine HCl.
Cytokine Production Assay
-
Objective: To quantify the effect of benzydamine on the production of pro-inflammatory cytokines.
-
Methodology:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) or a macrophage-like cell line (e.g., RAW 264.7) is cultured.
-
Treatment: Cells are seeded in multi-well plates and pre-incubated with a range of concentrations of Benzydamine HCl for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) to the cell cultures. A negative control (no LPS) and a positive control (LPS only) are included.
-
Incubation: Cells are incubated for a defined period (e.g., 18-24 hours) to allow for cytokine production.
-
Quantification: The cell culture supernatant is collected. The concentration of cytokines (e.g., TNF-α, IL-1β) is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. The EC50 value is calculated from the dose-response curve.
-
Neutrophil Oxidative Burst Assay
-
Objective: To measure the effect of benzydamine on the production of reactive oxygen species (ROS) by neutrophils.
-
Methodology:
-
Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood.
-
Loading with Probe: Cells are loaded with a fluorogenic probe sensitive to oxidation, such as Dihydrorhodamine 123 (DHR 123).
-
Treatment: The loaded neutrophils are pre-incubated with various concentrations of Benzydamine HCl.
-
Stimulation: The oxidative burst is triggered by adding a stimulating agent, such as Phorbol 12-myristate 13-acetate (PMA).
-
Measurement: The fluorescence intensity, which is proportional to the amount of ROS produced, is measured over time using a fluorescence plate reader or flow cytometer.
-
Voltage-Gated Sodium Channel Assay
-
Objective: To assess the direct inhibitory effect of benzydamine on neuronal voltage-gated sodium channels.
-
Methodology:
-
Cell Preparation: Primary Dorsal Root Ganglion (DRG) neurons are isolated and cultured, or a cell line heterologously expressing a specific Nav channel subtype is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to record ionic currents across the cell membrane.
-
Voltage Protocol: A specific voltage-step protocol is applied to the cell to elicit a robust inward sodium current.
-
Drug Application: The baseline sodium current is recorded. Subsequently, Benzydamine HCl at various concentrations is applied to the cell via a perfusion system.
-
Analysis: The reduction in the peak amplitude of the sodium current in the presence of the drug is measured. A dose-response curve is generated to determine the IC50 for channel blockade.
-
Visualized Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the key pharmacological pathways and experimental logic.
References
- 1. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an overview on a... | F1000Research [f1000research.com]
- 3. Pharmacology of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aspects of the mechanisms of action of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzydamine reduces prostaglandin production in human gingival fibroblasts challenged with interleukin-1 beta or tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Discovery and Synthesis of Benzydamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzydamine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, distinguishing it from traditional NSAIDs.[1][2][3] It exhibits potent local analgesic, anti-inflammatory, anesthetic, and antimicrobial properties.[4][5] This technical guide provides an in-depth overview of the discovery and synthesis of this compound, detailed experimental protocols for its synthesis and pharmacological evaluation, and a summary of its physicochemical and pharmacological properties. Additionally, it elucidates the compound's mechanism of action through signaling pathway diagrams.
Discovery and Development
Benzydamine was developed as a locally-acting anti-inflammatory agent with analgesic and anesthetic properties, offering an alternative to traditional NSAIDs which are often associated with gastrointestinal side effects.[5][6] Unlike typical NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes.[5] Its primary mechanism of action involves the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and the stabilization of cellular membranes, which contributes to its local anesthetic effect.[5][7]
Physicochemical and Pharmacological Properties
A comprehensive summary of the quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine hydrochloride | [4] |
| Molecular Formula | C₁₉H₂₄ClN₃O | [4][8] |
| Molecular Weight | 345.87 g/mol | [6][9] |
| CAS Number | 132-69-4 | [4][8] |
| Melting Point | 147-153 °C | [10] |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility | Soluble in water, ethanol, chloroform, and DMSO. | [10][11] |
| pKa (Strongest Basic) | 9.26 | [6] |
| logP | 3.66 | [6] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Spectra available from various sources. | [4][12] |
| ¹³C NMR | Spectra available from various sources. | [2][13] |
| Infrared (IR) Spectroscopy | Characteristic peaks can be observed. | [1] |
| Mass Spectrometry (MS) | Mass spectrum data is available. | [12] |
Table 3: Pharmacological Data of this compound
| Pharmacological Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) against Candida albicans | 12.5 to 50.0 μg/mL | [5] |
| MIC against various bacteria | Varies depending on the bacterial strain. | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of the indazole core, followed by benzylation and etherification, and finally conversion to the hydrochloride salt.
Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Benzyl-1H-indazol-3-ol
-
To a solution of 1H-indazol-3-ol in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture for a specified time to allow for the formation of the corresponding alkoxide.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzyl-1H-indazol-3-ol.[7][14][15]
Step 2: Synthesis of Benzydamine
-
Dissolve 1-benzyl-1H-indazol-3-ol in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base like sodium hydride (NaH) at 0 °C and stir the mixture.
-
Add 3-chloro-N,N-dimethylpropan-1-amine to the reaction mixture.[8]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude benzydamine base by column chromatography.[16]
Step 3: Synthesis of this compound
-
Dissolve the purified benzydamine base in a suitable solvent like diethyl ether or isopropanol.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Synthesis Workflow
Pharmacological Evaluation: Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats weighing between 150-200g.
-
Groups: Divide the animals into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Procedure:
-
Administer the vehicle (control), standard drug, or this compound orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[17][18][19]
-
Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[20]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Analgesic Activity: Hot Plate Test in Mice
-
Animals: Use Swiss albino mice of either sex weighing between 20-25g.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[21][22]
-
Procedure:
-
Administer the vehicle, a standard analgesic (e.g., morphine), or this compound to different groups of mice.
-
At a predetermined time after drug administration, place each mouse individually on the hot plate.
-
Record the reaction time, which is the time taken for the mouse to show signs of pain, such as licking its paws or jumping. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[23][24][25]
-
-
Data Analysis: Compare the mean reaction times of the treated groups with the control group.
Local Anesthetic Activity: Guinea Pig Intradermal Wheal Method
-
Animals: Use guinea pigs.
-
Procedure:
-
Shave the dorsal skin of the guinea pigs.
-
Inject a small volume of the test solution (this compound at different concentrations) and a standard local anesthetic (e.g., lidocaine) intradermally to form a wheal.
-
Apply a mechanical or electrical stimulus to the center of the wheal at regular intervals.
-
Record the presence or absence of a response (e.g., skin twitch). The duration of anesthesia is the time from injection until the return of the response.[26]
-
Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganisms: Use relevant strains of bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is the lowest concentration of the drug that visibly inhibits the growth of the microorganism.
Mechanism of Action
This compound's multifaceted pharmacological effects stem from its unique mechanism of action, which deviates from that of classical NSAIDs.
Anti-inflammatory and Analgesic Mechanisms
Benzydamine inhibits the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[21] By blocking this pathway, benzydamine effectively reduces the inflammatory cascade and associated pain.[27]
Local Anesthetic Mechanism
The local anesthetic effect of benzydamine is attributed to its ability to block voltage-gated sodium channels in neuronal membranes.[5] This action inhibits the depolarization of the neuronal membrane and the propagation of action potentials, thereby preventing the transmission of pain signals to the central nervous system.
Conclusion
This compound is a well-established therapeutic agent with a distinct mechanism of action that confers a unique combination of anti-inflammatory, analgesic, anesthetic, and antimicrobial properties. This guide has provided a comprehensive technical overview of its synthesis, pharmacological evaluation, and mechanisms of action, intended to serve as a valuable resource for researchers and professionals in the field of drug development. The detailed protocols and compiled data offer a foundation for further investigation and application of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 4. This compound | C19H24ClN3O | CID 65464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. klivon.com [klivon.com]
- 8. This compound Reference Standards | LGC Standards [lgcstandards.com]
- 9. carrageenan-induced paw oedema: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. probechem.com [probechem.com]
- 12. This compound(132-69-4) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 15. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. inotiv.com [inotiv.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 24. dol.inf.br [dol.inf.br]
- 25. Hot plate test [panlab.com]
- 26. Local anaesthetic activity of some lignocaine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpsr.com [ijpsr.com]
The Impact of Benzydamine Hydrochloride on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile that differentiates it from traditional cyclooxygenase (COX) inhibitors. It exhibits a multifaceted mechanism of action, primarily through the modulation of key cellular signaling pathways involved in inflammation and pain. This technical guide provides an in-depth overview of the core effects of this compound on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Mechanisms of Action
This compound exerts its anti-inflammatory and analgesic effects through several key mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Production: It selectively suppresses the synthesis of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2][3]
-
Modulation of MAPK Signaling Pathway: Benzydamine has been shown to inhibit the activation of Extracellular signal-regulated kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for inflammatory responses.
-
Inhibition of Monocyte Migration: It impedes the migration of monocytes to sites of inflammation, a critical step in the inflammatory cascade.
-
Blockade of Voltage-Gated Sodium Channels: Benzydamine exhibits local anesthetic properties by blocking voltage-gated sodium channels, thereby reducing neuronal excitability and pain signaling.[4]
Unlike typical NSAIDs, Benzydamine is a weak inhibitor of COX and lipoxygenase, indicating that its primary anti-inflammatory actions are not mediated through the arachidonic acid pathway.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the inhibitory effects of this compound on various cellular targets and processes.
| Target/Process | Agonist/Stimulant | Cell Type | Assay | IC50 / ED50 | Reference |
| Cytokine Production | |||||
| TNF-α Production | Lipopolysaccharide (LPS) | Human Monocytes | ELISA | ED50 ≈ 25 µM | [3] |
| TNF-α Production | Candida albicans | Human Mononuclear Cells | ELISA | Inhibition observed at 6.25-50 µM | |
| IL-1β Production | Candida albicans | Human Mononuclear Cells | ELISA | Lesser inhibition than TNF-α at 6.25-50 µM | |
| Monocyte Migration | |||||
| Monocyte Chemotaxis | MCP-1/CCL2 | Human Monocytes | Chemotaxis Assay | IC50 = 100 µM | |
| Monocyte Chemotaxis | fMLP | Human Monocytes | Chemotaxis Assay | IC50 = 50 µM | |
| Monocyte Chemotaxis | C5a | Human Monocytes | Chemotaxis Assay | IC50 = 45 µM | |
| MAPK Pathway Activation | |||||
| ERK1/2 Activation | Chemoattractants | Human Monocytes | Western Blot | IC50 = 30 µM | |
| p38 Activation | Chemoattractants | Human Monocytes | Western Blot | IC50 = 25 µM | |
| Ion Channel Modulation | |||||
| Voltage-Gated Sodium Channels | - | Sensory Neurons | Patch-clamp | IC50 = 7 µM |
Signaling Pathway Diagrams
The following diagrams illustrate the key cellular signaling pathways modulated by this compound.
Caption: Inhibition of Pro-inflammatory Cytokine Synthesis by Benzydamine HCl.
Caption: Benzydamine HCl Inhibition of MAPK Signaling Pathway.
Caption: Inhibition of Monocyte Migration by Benzydamine HCl.
Caption: Benzydamine HCl Blockade of Voltage-Gated Sodium Channels.
Detailed Experimental Protocols
Pro-inflammatory Cytokine Production Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-1β from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli or heat-killed Candida albicans.
-
This compound stock solution.
-
Human TNF-α and IL-1β ELISA kits.
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Cell Culture and Seeding: Culture PBMCs or THP-1 cells in supplemented RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with Benzydamine: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the Benzydamine dilutions to the respective wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare a solution of LPS (100 ng/mL) or Candida albicans (e.g., 1x10^6 cells/mL) in culture medium. Add 100 µL of the stimulant to each well (except for the negative control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
ELISA: Perform the ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of TNF-α and IL-1β in each sample using a standard curve. Determine the ED50 or percentage inhibition for this compound.
Monocyte Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound on the migration of monocytes towards a chemoattractant.
Materials:
-
Human monocytes or a monocytic cell line (e.g., THP-1).
-
Chemotaxis medium (e.g., RPMI-1640 with 0.5% BSA).
-
Chemoattractants: C5a, fMLP, MCP-1/CCL2.
-
This compound stock solution.
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (5 µm pore size).
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Isolate human monocytes or harvest THP-1 cells. Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Labeling (Optional but recommended): Incubate the cells with Calcein-AM (2 µM) for 30 minutes at 37°C. Wash the cells twice with chemotaxis medium.
-
Pre-treatment with Benzydamine: Incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of chemotaxis medium containing the chemoattractant (e.g., 10 nM C5a, 100 nM fMLP, or 50 ng/mL MCP-1) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the pre-treated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the lower surface of the membrane by measuring the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the control (no Benzydamine). Determine the IC50 of this compound for inhibiting chemotaxis.
MAPK Pathway Activation Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 and p38 MAPK in stimulated monocytes.
Materials:
-
Human monocytes or a monocytic cell line.
-
Serum-free culture medium.
-
Chemoattractant (e.g., fMLP).
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Serum Starvation: Culture monocytes to 80-90% confluency. Serum-starve the cells for 12-16 hours in serum-free medium.
-
Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with a chemoattractant (e.g., 100 nM fMLP) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Calculate the percentage inhibition of phosphorylation by this compound and determine the IC50.
Voltage-Gated Sodium Channel Modulation Assay (Patch-Clamp Electrophysiology)
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in sensory neurons.
Materials:
-
Dorsal root ganglion (DRG) neurons or a cell line expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with NaV1.8).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Micromanipulator.
-
Perfusion system.
-
External and internal recording solutions.
-
This compound stock solution.
Protocol:
-
Cell Preparation: Culture DRG neurons or the transfected cell line on glass coverslips.
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Pull a glass pipette to a resistance of 2-5 MΩ when filled with internal solution.
-
Using the micromanipulator, form a gigaseal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the baseline currents.
-
-
Drug Application: Perfuse the cell with the external solution containing various concentrations of this compound.
-
Post-Drug Recording: After a few minutes of drug application, record the sodium currents again using the same voltage protocol.
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before and after drug application.
-
Construct a dose-response curve by plotting the percentage inhibition of the current as a function of this compound concentration.
-
Fit the data to a Hill equation to determine the IC50.
-
Discussion and Future Directions
The data presented in this guide clearly demonstrate that this compound modulates multiple key signaling pathways involved in inflammation and pain. Its ability to selectively inhibit pro-inflammatory cytokines, block MAPK signaling, and inhibit monocyte migration provides a strong rationale for its anti-inflammatory effects. Furthermore, its blockade of voltage-gated sodium channels directly contributes to its analgesic properties.
A notable area for future investigation is the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway . While Benzydamine inhibits the production of TNF-α and IL-1β, which are potent activators of the NF-κB pathway, direct quantitative evidence of Benzydamine's impact on NF-κB activation (e.g., inhibition of IκBα degradation or p65 nuclear translocation) is currently lacking in the published literature.[1] Elucidating this potential mechanism would provide a more complete understanding of its anti-inflammatory actions.
References
- 1. The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an overview on a... | F1000Research [f1000research.com]
- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Anti-inflammatory Properties of Benzydamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile. Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine exerts its anti-inflammatory effects through a multi-faceted approach, including the modulation of pro-inflammatory cytokine production, inhibition of leukocyte-endothelial interactions, and stabilization of cellular membranes. This technical guide provides an in-depth overview of the foundational studies that have elucidated the anti-inflammatory mechanisms of benzydamine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Core Anti-inflammatory Mechanisms
Initial research has established that benzydamine's anti-inflammatory activity is not significantly dependent on the inhibition of prostaglandin synthesis.[1][2] Instead, its efficacy stems from its ability to:
-
Inhibit Pro-inflammatory Cytokine Production: Benzydamine has been shown to selectively inhibit the production of key pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][4] This inhibition occurs at the level of cytokine synthesis and release from inflammatory cells.[3]
-
Modulate Leukocyte Activity: The drug effectively inhibits the migration of monocytes, key players in the inflammatory response, and reduces their adhesion to the vascular endothelium.[5] This action is associated with the blockage of the ERK and p38 MAPK signaling pathways.
-
Stabilize Cellular Membranes: Benzydamine's lipophilic nature allows it to associate with cell membranes, leading to their stabilization. This property contributes to its local anesthetic effects and may also play a role in its anti-inflammatory action by reducing the release of inflammatory mediators.[6]
-
Weak Inhibition of Arachidonic Acid Pathway: While not its primary mechanism, some studies suggest that at higher concentrations, benzydamine can weakly inhibit phospholipase A2 and cyclooxygenase, leading to a reduction in prostaglandin and thromboxane biosynthesis.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on benzydamine's anti-inflammatory effects.
| Parameter | Cell Type | Stimulant | Benzydamine Concentration | Effect | Reference |
| TNF-α Production | Human Monocytes | Lipopolysaccharide (LPS) | ED50: ~25 µM | Inhibition of TNF-α production | [3] |
| Human Mononuclear Cells | Candida albicans | 6.25-50 µM | Inhibition of TNF-α production | [4] | |
| IL-1β Production | Human Mononuclear Cells | Candida albicans | 6.25-50 µM | Lesser extent of inhibition compared to TNF-α | [4] |
| Monocyte Migration | Human Monocytes | fMLP, MCP-1/CCL2, C5a | IC50: 45-100 µM | Inhibition of chemotaxis | [5] |
| Leukocyte Adhesion | Not Specified | Not Specified | IC50: 3-4 x 10⁻⁶ mol/l | Reduction of granulocyte attachment to endothelium | |
| Prostaglandin E2 (PGE2) Production | Human Gingival Fibroblasts | IL-1β or TNF-α | 1.0 µM | Significant reduction (P < 0.05) | |
| 6-keto-PGF1α Production | Human Gingival Fibroblasts | IL-1β or TNF-α | 1.0 µM | Significant reduction (P < 0.05) | [2] |
Experimental Protocols
Inhibition of TNF-α Production in Human Monocytes
This protocol is based on the methodology described by Sironi M, et al. (1996).[3]
1. Cell Isolation and Culture:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
- Enrich for monocytes by adherence to plastic culture dishes for 1-2 hours at 37°C in a 5% CO₂ atmosphere.
- Culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
2. Cell Stimulation and Benzydamine Treatment:
- Pre-incubate the cultured monocytes with various concentrations of this compound for 30 minutes.
- Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 10 ng/mL) to induce TNF-α production.
- Include a vehicle control (medium with the same solvent used for benzydamine) and a stimulated control (LPS only).
- Incubate the cells for 4-6 hours at 37°C and 5% CO₂.
3. Measurement of TNF-α:
- Collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of inhibition of TNF-α production for each benzydamine concentration compared to the stimulated control.
- Determine the effective dose 50 (ED50), which is the concentration of benzydamine that causes 50% inhibition of TNF-α production.
Inhibition of Prostaglandin Synthesis in Human Gingival Fibroblasts
This protocol is based on the methodology described by Modeer T & Yucel-Lindberg T (1999).[2]
1. Cell Culture:
- Establish primary cultures of human gingival fibroblasts from healthy gingival tissue obtained during routine dental procedures.
- Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, L-glutamine (2 mM), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
2. Experimental Treatment:
- Seed the fibroblasts into 24-well plates and grow to confluence.
- Wash the cells with serum-free medium.
- Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for 1 hour.
- Stimulate the cells with recombinant human interleukin-1 beta (IL-1β; e.g., 1 ng/mL) or tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL) for 24 hours.
- Include appropriate controls: unstimulated cells, cells treated with benzydamine alone, and cells stimulated with cytokines alone.
3. Measurement of Prostaglandins:
- Collect the culture medium.
- Measure the concentrations of prostaglandin E2 (PGE2) and 6-keto-PGF1α (a stable metabolite of prostacyclin) in the medium using specific radioimmunoassays (RIAs) or ELISA kits.
4. Data Analysis:
- Express the results as picograms of prostaglandin per microgram of cellular protein.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the reduction in prostaglandin synthesis by benzydamine.
Visualizations
Caption: Benzydamine's anti-inflammatory signaling pathway.
Caption: Workflow for TNF-α inhibition assay.
References
- 1. Benzydamine reduces prostaglandin production in human gingival fibroblasts challenged with interleukin-1β or tumor necrosis factor a | Acta Odontologica Scandinavica [medicaljournalssweden.se]
- 2. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist | Semantic Scholar [semanticscholar.org]
- 3. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ris.utwente.nl [ris.utwente.nl]
An In-depth Technical Guide to the Physicochemical Properties of Benzydamine Hydrochloride for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with unique analgesic and local anesthetic characteristics. The following sections detail its chemical identity, physical properties, and solubility profile, along with the experimental methodologies for their determination. Furthermore, this guide elucidates the key signaling pathways involved in its mechanism of action and presents a typical analytical workflow.
Core Physicochemical Properties
This compound ((3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine;hydrochloride) is a white to off-white crystalline powder. Unlike traditional NSAIDs, it is a weak base.[1]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₄ClN₃O | [2] |
| Molecular Weight | 345.87 g/mol | [2] |
| Melting Point | 156-161 °C | [3] |
| pKa (Strongest Basic) | 9.26 - 9.33 | [4] |
| LogP (Octanol-Water) | 3.78 | [5] |
| Aqueous Solubility | Soluble | [3] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
Detailed Physicochemical Characteristics
-
Appearance: this compound typically presents as a white or almost white crystalline powder.[2]
-
Solubility Profile: It is readily soluble in water, ethanol, chloroform, and n-butanol.[3]
-
pH of Aqueous Solution: The pH of aqueous solutions of this compound is typically in the range of 4-6, indicating a slightly acidic nature in solution.
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is crucial for drug development. This section outlines the standard experimental methodologies employed for characterizing this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using the capillary method as per the United States Pharmacopeia (USP) guidelines.[6]
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[6]
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound is determined using the shake-flask method, a reliable and widely used technique.[7][8][9]
Methodology:
-
An excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH).
-
The flask is sealed and agitated in a temperature-controlled shaker or water bath until equilibrium is reached (typically 24-48 hours).[8][9]
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the basic this compound is determined by potentiometric titration.[10][11]
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[10]
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve.[11]
LogP Determination (Octanol-Water Partition Coefficient)
The partition coefficient (LogP) is a measure of a drug's lipophilicity and is determined by measuring its distribution between n-octanol and water.[4][12][13]
Methodology:
-
A solution of this compound is prepared in either n-octanol or water.
-
This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the drug between the two phases.
-
The layers are allowed to separate, and the concentration of this compound in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]
Crystal Structure Determination (X-ray Crystallography)
The three-dimensional arrangement of atoms in the crystalline solid of this compound is determined by single-crystal X-ray diffraction.[1][14][15]
Methodology:
-
A suitable single crystal of this compound is grown.
-
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays is collected on a detector.[14]
-
The collected data is processed to determine the electron density map of the crystal, from which the atomic positions and molecular structure can be elucidated. The crystal structure of this compound has been reported to be a monoclinic system with a P2₁/c space group.[1]
Mechanism of Action: Signaling Pathways
This compound exhibits its therapeutic effects through a multi-faceted mechanism of action, primarily involving the modulation of inflammatory pathways and the blockade of neuronal signaling.
Anti-inflammatory Pathway
Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound's anti-inflammatory effects are mainly attributed to the inhibition of the synthesis and release of pro-inflammatory cytokines.[16][17][18] It selectively inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and certain interleukins, such as IL-1β.[19][20][21][22][23]
Caption: Anti-inflammatory signaling pathway of this compound.
Local Anesthetic Action
This compound possesses local anesthetic properties due to its ability to stabilize cell membranes and block voltage-gated sodium channels in neuronal membranes.[16][17][24] This action inhibits the initiation and propagation of nerve impulses, thereby blocking the transmission of pain signals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Benzydamine Hcl BP EP USP CAS 132-69-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of the octanol-water distribution coefficient of basic compounds by a cationic microemulsion electrokinetic chromatography system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thinksrs.com [thinksrs.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-Ray crystallography studies and CP-MAS 13C NMR spectroscopy on the solid-state stereochemistry of diphenhydramine hydrochloride, an antihistaminic drug - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by this compound, this compound with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
Benzydamine Hydrochloride: A Technical Guide to its Local Anesthetic Properties in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of benzydamine hydrochloride's role as a local anesthetic, focusing on its mechanism of action, experimental evaluation, and key quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
This compound's local anesthetic effect is primarily attributed to its ability to block voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] This action is crucial in preventing the generation and propagation of action potentials, which are the fundamental signals of pain transmission.[2] Structurally, benzydamine shares features with conventional local anesthetics, possessing a hydrophobic aromatic ring and a hydrophilic tertiary amine group.[3] This amphipathic nature allows it to interact with the neuronal membrane and access its binding site on the sodium channel.[4][5]
The blockade of VGSCs by benzydamine leads to a dose-dependent inhibition of neuronal excitability.[6] At higher concentrations, it can decrease the height and slightly increase the duration of the action potential.[6][7] Research has indicated that benzydamine may specifically interact with Nav1.8 channels, a subtype of sodium channels predominantly expressed in nociceptive neurons.[6][7]
Beyond its direct action on sodium channels, benzydamine also exhibits membrane-stabilizing properties, further contributing to its anesthetic and anti-inflammatory effects.[4][5][8]
Signaling Pathway for Local Anesthesia
The following diagram illustrates the molecular mechanism of benzydamine's local anesthetic action.
Quantitative Data on Local Anesthetic Efficacy
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of benzydamine's local anesthetic properties.
| Parameter | Value | Experimental Model | Reference |
| IC₅₀ (Sodium Channel Binding) | 7 µM | Binding to site 2 of Na+ channels | [2] |
| Inhibition of Na+ Current | Most of inward current | 50 µM on cultured nociceptors | [2] |
| Neuronal Firing Inhibition | Time and dose-dependent | Primary cultured Dorsal Root Ganglion (DRG) nociceptors | [6] |
| Study Type | This compound | Lidocaine | Key Findings | Reference |
| Gag Reflex Reduction | 0.15% mouthwash gargled for 1 minute; GTPI score reduced from 4.20 to 1.47 (p<0.001) | 10% spray (4 puffs); GTPI score reduced from 4.47 to 2.00 (p<0.001) | Both are effective in reducing the gag reflex with no statistically significant difference between them. Benzydamine has better taste and smell. | [9][10][11] |
| Postoperative Sore Throat | Gel applied to endotracheal tube cuff | 5% gel and 10% spray applied to endotracheal tube cuff | Benzydamine significantly reduced the incidence and severity of postoperative sore throat compared to both lidocaine formulations. | [12] |
| Topical Anesthesia for UGE | Spray | Spray | Lidocaine plus benzydamine was not superior to lidocaine alone in overall patient tolerance but was preferred for difficult intubations. | [13][14] |
Experimental Protocols for Assessing Local Anesthetic Activity
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline common experimental protocols used to evaluate the local anesthetic properties of this compound.
In Vitro Evaluation: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function.[15]
Objective: To measure the effect of benzydamine on voltage-gated sodium currents in isolated neurons.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., dorsal root ganglion neurons) are prepared and maintained.[6]
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[15][16][17]
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂–5% CO₂.[17]
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[17]
-
-
Procedure:
-
A glass micropipette with a resistance of 4–8 MΩ is used to form a giga-seal with the membrane of a neuron.[15]
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage-gated sodium currents are elicited by depolarizing voltage steps.
-
This compound is applied to the bath at various concentrations, and the resulting changes in sodium current amplitude and kinetics are recorded and analyzed.[16]
-
In Vivo Evaluation: Neuronal Excitability and Nociception Models
In vivo models are essential for understanding the physiological effects of a local anesthetic in a whole organism.
Objective: To assess the analgesic and anesthetic effects of benzydamine in animal models.
Methodology:
-
Animal Model: Rodents (rats or mice) are commonly used.
-
Induction of Neuronal Sensitization (for inflammatory pain models):
-
Nociceptors can be sensitized by a 24-hour incubation with an "inflammatory soup" containing histamine, serotonin, ATP, and Prostaglandin E2.[4]
-
-
Assessment of Anesthetic/Analgesic Effect:
-
Electrophysiological Recordings: In anesthetized animals, action potential firing of sensory neurons can be recorded in response to stimuli (e.g., inflammatory cocktail, acidic pH, or high external KCl) before and after the application of benzydamine.[6]
-
Behavioral Tests:
-
Tail-flick test: Measures the latency of a mouse or rat to withdraw its tail from a noxious heat source.
-
Von Frey filaments: Assess mechanical allodynia by measuring the paw withdrawal threshold to a calibrated mechanical stimulus.
-
-
Experimental Workflow for Local Anesthetic Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a local anesthetic agent like benzydamine.
Conclusion
This compound is a multifaceted compound with well-documented local anesthetic properties, primarily mediated through the blockade of voltage-gated sodium channels. Its efficacy has been demonstrated in a variety of in vitro and in vivo models, and it serves as a valuable tool in both clinical practice and pharmacological research. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into the mechanisms and applications of benzydamine and other local anesthetic agents. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the continued advancement of pain management therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. International Delphi-based consensus on the appropriate use and effect of this compound in the treatment of sore throat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toxhub-consulting.com [toxhub-consulting.com]
- 8. Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]
- 9. Evaluation of the Effect of this compound on the Intensity of Gag Reflex: A Randomized Single-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dentjods.sums.ac.ir [dentjods.sums.ac.ir]
- 11. Evaluation of the Effect of this compound on the Intensity of Gag Reflex: A Randomized Single-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. Lidocaine versus lidocaine plus benzydamine as a topical anesthesia regimen for unsedated upper gastrointestinal endoscopy: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patch Clamp Protocol [labome.com]
Early Investigations into the Antimicrobial Potential of Benzydamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the antimicrobial properties of Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated a broad spectrum of activity against various microorganisms.[1][2][3] While primarily known for its analgesic and anti-inflammatory effects, early scientific inquiry revealed its potential as an antimicrobial agent, a characteristic that contributes to its therapeutic efficacy in treating localized inflammatory and infectious conditions of the mouth and throat.[1][4][5] This document provides a comprehensive summary of the early quantitative data, detailed experimental methodologies employed in these pioneering studies, and a visualization of the proposed mechanisms of action.
Antimicrobial Spectrum and Potency
Early in vitro studies established that this compound possesses both bacteriostatic and bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, as well as antifungal properties, particularly against Candida albicans.[1][2] The antimicrobial effect is notable for its rapid onset, with biocidal activity observed within minutes of exposure at concentrations at or below those used for its anti-inflammatory effects.[3][6]
Antibacterial Activity
Benzydamine has been shown to be effective against a variety of pathogenic bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several clinical isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Bacterial Strains
| Microorganism | Strain Type | MIC Range (mg/L) | Reference |
| Escherichia coli | Clinical Isolates | 640 - 1280 | [7][8] |
| Escherichia coli | ATCC Reference | 512 - 640 | [7] |
| Klebsiella pneumoniae | Clinical Isolates | 512 - 1280 | [7][8] |
| Staphylococcus aureus | Clinical Isolates | 256 - 1280 | [7] |
| Staphylococcus aureus | ATCC Reference | 512 - 640 | [7] |
| Streptococcus pyogenes | Clinical Isolates | 256 - 640 | [7] |
| Streptococcus agalactiae | Clinical Isolates | 320 - 1280 | [7] |
| Streptococcus agalactiae | ATCC Reference | 320 | [7] |
| Streptococcus pneumoniae | Clinical Isolates | 40 | [7] |
| Streptococcus viridans | Clinical Isolates | 40 | [7] |
| Enterococcus faecalis | Clinical Isolates | 512 | [7] |
| Enterococcus faecium | Clinical Isolates | 256 | [7] |
| Staphylococcus epidermidis | Clinical Isolates | 320 - 1280 | [7] |
| Streptococcus mitis | Clinical Isolates | 640 | [7] |
Note: The data presented is a compilation from studies conducted in Russia and Spain, indicating a consistent level of antimicrobial activity across different geographical locations.[7][8]
Antifungal Activity
The antifungal properties of this compound have been primarily investigated against Candida species. Research has demonstrated its ability to inhibit the growth of both Candida albicans and non-albicans strains.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species
| Microorganism | MIC Range (µg/mL) | Reference |
| Candida albicans and non-albicans strains | 12.5 - 50.0 | [1] |
Experimental Protocols
The following sections detail the methodologies utilized in early research to determine the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was a primary endpoint in early studies to quantify the antimicrobial potency of Benzydamine. The serial dilution method in agar was a commonly employed technique.[7]
Protocol: Serial Dilution in Agar
-
Preparation of this compound dilutions: A series of twofold dilutions of this compound were prepared.
-
Incorporation into agar: Each dilution was incorporated into a molten agar medium.
-
Pouring of plates: The agar-drug mixture was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar plates was inoculated with standardized suspensions of the test microorganisms.
-
Incubation: The inoculated plates were incubated under appropriate conditions for microbial growth.
-
Observation: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism on the agar surface.
Mechanism of Antimicrobial Action
Early research into the mechanism of action of this compound pointed towards its interaction with and disruption of the microbial cell membrane.[1][4] This membrane-damaging action is consistent with the lipophilic nature of the molecule, which shows a high affinity for cell membranes.[1][2]
The proposed mechanism involves the following key steps:
-
Adsorption to the cell surface: Due to its chemical properties, this compound is attracted to and adsorbs onto the surface of the microbial cell.
-
Penetration of the cell membrane: The lipophilic nature of the molecule facilitates its penetration into the lipid bilayer of the cell membrane.
-
Disruption of membrane integrity: This penetration leads to a disorganization of the membrane structure, increasing its permeability.
-
Leakage of intracellular components: The compromised membrane integrity allows for the leakage of essential intracellular components, such as ions and small molecules.
-
Inhibition of cellular processes: The loss of these components and the disruption of the membrane potential inhibit critical cellular processes.
-
Cell death: Ultimately, this cascade of events leads to the death of the microbial cell.
References
- 1. Antimicrobial activity of benzydamine, a non-steroid anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Benzydamine, a Non-Steroid Anti-Inflammatory Agent [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Antibacterial activity of benzydamine and antibiotic-benzydamine combinations against multifold resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Benzydamine Hydrochloride
Introduction
Benzydamine Hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is widely used for the relief of pain and inflammation associated with conditions of the mouth and throat. Accurate and precise quantification of Benzydamine HCl in pharmaceutical formulations and for stability testing is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high specificity, sensitivity, and robustness.
This document provides detailed protocols for three distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound, suitable for different applications such as routine quality control, determination of related substances, and simultaneous analysis with other active ingredients or preservatives.
General HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of this compound, from initial sample handling to final data reporting.
Application Notes and Protocols: In Vitro Efficacy Testing of Benzydamine Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzydamine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action compared to traditional NSAIDs.[1][2][3][4] Unlike cyclooxygenase (COX) inhibitors, its anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2][5][6] Benzydamine also exhibits membrane-stabilizing properties and can modulate leukocyte-endothelial interactions.[1][3][4] These application notes provide a detailed protocol for evaluating the efficacy of this compound in a cell culture model of inflammation, a critical step in preclinical drug assessment.
Data Presentation
The quantitative results from the described experimental protocols can be summarized in the following tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on Macrophage-like Cells
| Benzydamine HCl Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| 500 | |
| IC50 (µM) |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-1β |
| Untreated Control | N/A | N/A | ||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + Benzydamine HCl (1 µM) | ||||
| LPS + Benzydamine HCl (10 µM) | ||||
| LPS + Benzydamine HCl (50 µM) | ||||
| LPS + Benzydamine HCl (100 µM) | ||||
| IC50 (µM) for TNF-α Inhibition | ||||
| IC50 (µM) for IL-1β Inhibition |
Experimental Protocols
Cell Culture and Maintenance
This protocol details the maintenance of the RAW 264.7 murine macrophage cell line, a commonly used model for inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, gently scrape the cells from the flask.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium.
-
Seed new culture flasks at a density of 5 x 10^4 to 7.5 x 10^4 viable cells/cm².
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on RAW 264.7 cells to establish a non-toxic concentration range for subsequent efficacy studies.
-
Materials:
-
RAW 264.7 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Gently mix the plate on a shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
In Vitro Model of Inflammation and Benzydamine Treatment
This protocol describes the induction of an inflammatory response in RAW 264.7 cells using Lipopolysaccharide (LPS) and subsequent treatment with this compound.
-
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
24-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[8]
-
Prepare stock solutions of LPS and this compound in sterile PBS.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control.[9]
-
Incubate the plates for 24 hours at 37°C.
-
After incubation, collect the cell culture supernatants for cytokine analysis. Centrifuge the supernatants at 1500 x g for 10 minutes to remove any cellular debris and store at -80°C until use.
-
Quantification of Cytokines (ELISA)
This protocol details the measurement of TNF-α and IL-1β levels in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Human TNF-α and IL-1β ELISA kits
-
Collected cell culture supernatants
-
Microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.[10][11]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α and IL-1β in the samples by comparing their absorbance to the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for testing Benzydamine HCl efficacy.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. jhsmr.org [jhsmr.org]
- 8. researchgate.net [researchgate.net]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. novamedline.com [novamedline.com]
Preparation of Benzydamine Hydrochloride Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of Benzydamine Hydrochloride solutions for various laboratory applications. This compound is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic, analgesic, and antipyretic properties.[1] Unlike traditional NSAIDs, its primary mechanism does not involve the inhibition of cyclooxygenase (COX) or lipoxygenase enzymes.[2][3] Instead, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][4] This document outlines the necessary materials, safety precautions, and step-by-step procedures for preparing stock and working solutions of this compound. Additionally, it includes a summary of its physicochemical properties and diagrams illustrating the experimental workflow and its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of solutions. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₃N₃O • HCl | |
| Molecular Weight | 345.87 g/mol | |
| Appearance | White to Off-White Crystalline Powder | |
| Melting Point | 156-161°C | |
| Solubility in Water | ≥54.6 mg/mL | |
| Solubility in Ethanol | ~50 mg/mL | [5] |
| Solubility in DMSO | ≥17.05 mg/mL | |
| pKa | 9.26 (for the base) | [6] |
Experimental Protocols
Required Materials and Equipment
-
This compound powder (≥98% purity)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof (100%)
-
Sterile deionized or distilled water
-
Phosphate-buffered saline (PBS), pH 7.2
-
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Calibrated analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
Laminar flow hood or biosafety cabinet
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves
Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be stored for extended periods and diluted for various in vitro experiments. DMSO and ethanol are common solvents of choice.[5]
1. Calculation of Mass:
Determine the required mass of this compound powder based on the desired stock concentration and volume.
Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
Example for a 100 mM stock solution in 10 mL of DMSO: Mass (g) = 0.1 mol/L × 0.01 L × 345.87 g/mol = 0.34587 g (or 345.87 mg)
2. Weighing:
Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
3. Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add the desired volume of the chosen organic solvent (e.g., 10 mL of DMSO).
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]
4. Sterilization and Aliquoting:
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for cell culture applications.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
5. Storage:
Store the aliquoted stock solution at -20°C for long-term stability.[5] It should be stable for at least two years when stored properly.[5]
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol describes the dilution of the high-concentration organic stock solution into an aqueous medium (e.g., cell culture medium or PBS) for immediate use.
1. Calculation of Dilution:
Use the following formula to determine the volume of stock solution needed:
Formula: C₁V₁ = C₂V₂ Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
Example for preparing 10 mL of a 100 µM working solution from a 100 mM stock: (100,000 µM) × V₁ = (100 µM) × (10 mL) V₁ = (100 µM × 10 mL) / 100,000 µM = 0.01 mL (or 10 µL)
2. Dilution Procedure:
-
In a sterile tube, add the desired final volume of the aqueous buffer or medium (e.g., 9.99 mL of cell culture medium).
-
Add the calculated volume of the stock solution (e.g., 10 µL) to the medium.
-
Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing to prevent protein denaturation in the medium.
Important Note: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always run a vehicle control (medium with the same concentration of the solvent) in your experiments.
Protocol 3: Direct Preparation of an Aqueous Solution
Given its good water solubility (≥54.6 mg/mL), this compound can be directly dissolved in aqueous buffers for certain applications. However, aqueous solutions are not recommended for long-term storage and should be prepared fresh.[5]
1. Calculation and Weighing:
Calculate and weigh the required mass of this compound as described in Protocol 1.
2. Dissolution:
-
Transfer the powder to a sterile container.
-
Add the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.2).
-
Mix using a vortex or magnetic stirrer until fully dissolved.
3. pH Adjustment and Sterilization:
-
Check the pH of the solution and adjust if necessary for your specific application.
-
Sterilize the solution using a 0.22 µm syringe filter.
4. Usage:
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[5]
Visualizations
Experimental Workflow
Caption: Workflow for Benzydamine HCl Solution Preparation.
Mechanism of Action: Anti-Inflammatory Signaling
Caption: Benzydamine HCl inhibits pro-inflammatory cytokine production.
Stability and Storage Recommendations
-
Powder: Store the solid this compound powder in a cool, dry place, protected from light.
-
Organic Stock Solutions: Aliquoted stock solutions in DMSO or ethanol are stable for at least two years when stored at -20°C.[5] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions are significantly less stable and prone to degradation, especially when exposed to light.[8][9] It is strongly recommended to prepare aqueous solutions fresh for each experiment and use them within the same day.[5] If short-term storage is unavoidable, protect the solution from light and store it at 2-8°C.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | COX | PGE Synthase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 132-69-4 [chemicalbook.com]
Application Notes and Protocols for In Vivo Evaluation of Benzydamine Hydrochloride's Analgesic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established in vivo models for assessing the analgesic properties of Benzydamine Hydrochloride. The included protocols are designed to offer a standardized framework for preclinical evaluation, ensuring reproducibility and comparability of results.
This compound is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of pro-inflammatory cytokine synthesis, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), without significantly affecting cyclooxygenase (COX) or lipoxygenase pathways at therapeutic concentrations.[1][3][4] Additionally, it modulates neuronal excitability, contributing to its analgesic and anesthetic effects.[5][6][7]
The following sections detail common in vivo models to study these analgesic effects, complete with experimental protocols and data presentation guidelines.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory and analgesic effects of compounds in response to an acute inflammatory stimulus.[8][9][10] Carrageenan injection induces a biphasic inflammatory response, with the release of histamine, serotonin, and bradykinin in the early phase, followed by the production of prostaglandins and other inflammatory mediators in the late phase.[11]
Experimental Protocol
1.1. Animals:
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 180-220 g for rats, 20-25 g for mice.
-
Acclimation: At least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
1.2. Materials:
-
This compound solution (various concentrations).
-
Vehicle control (e.g., saline).
-
Positive control (e.g., Indomethacin, 5 mg/kg).[12]
-
1% w/v Carrageenan suspension in sterile saline.
-
Plethysmometer.
1.3. Procedure:
-
Fast animals overnight with free access to water before the experiment.
-
Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before carrageenan injection.[11][12]
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL (for rats) or 0.02 mL (for mice) of 1% carrageenan solution into the subplantar region of the right hind paw.[8][11]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[12]
1.4. Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Data | 0% |
| Benzydamine HCl | Dose 1 | Data | Calculate |
| Benzydamine HCl | Dose 2 | Data | Calculate |
| Benzydamine HCl | Dose 3 | Data | Calculate |
| Indomethacin | 5 | Data | Calculate |
Note: Replace "Data" and "Calculate" with experimental findings. The table structure is for guidance.
Experimental Workflow Diagram
Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by inducing visceral pain.[13][14][15] Intraperitoneal injection of acetic acid causes irritation and the release of endogenous mediators like prostaglandins and bradykinin, leading to characteristic writhing movements.[13][14]
Experimental Protocol
2.1. Animals:
-
Species: Swiss albino mice.
-
Weight: 20-25 g.
-
Acclimation: As described in 1.1.
2.2. Materials:
-
This compound solution.
-
Vehicle control (e.g., saline).
-
Positive control (e.g., Diclofenac sodium).
-
0.6% v/v Acetic acid solution.
2.3. Procedure:
-
Administer this compound, vehicle, or positive control 30 minutes before acetic acid injection.
-
Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[15]
2.4. Data Analysis:
-
Calculate the percentage of analgesic activity (inhibition of writhing).
-
% Analgesic Activity = [(Wc - Wt) / Wc] * 100
-
Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Analgesic Activity |
| Vehicle Control | - | Data | 0% |
| Benzydamine HCl | Dose 1 | Data | Calculate |
| Benzydamine HCl | Dose 2 | Data | Calculate |
| Benzydamine HCl | Dose 3 | Data | Calculate |
| Diclofenac Sodium | Dose | Data | Calculate |
Note: Replace "Data" and "Calculate" with experimental findings.
Experimental Workflow Diagram
Formalin Test
The formalin test is a model of continuous pain resulting from tissue injury.[16] It produces a biphasic pain response: an early, acute neurogenic phase (0-5 min) followed by a late, inflammatory phase (15-30 min).[17] This allows for the differentiation between centrally acting analgesics (affecting both phases) and peripherally acting anti-inflammatory agents (primarily affecting the late phase).[17]
Experimental Protocol
3.1. Animals:
-
Species: Male Sprague-Dawley rats or Swiss albino mice.
-
Weight: 200-250 g for rats, 20-25 g for mice.
-
Acclimation: As described in 1.1.
3.2. Materials:
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Morphine for central effect, Indomethacin for peripheral effect).[17]
3.3. Procedure:
-
Place the animal in a transparent observation chamber for at least 30 minutes to acclimate.
-
Administer this compound, vehicle, or positive control at a predetermined time before formalin injection.
-
Inject 50 µL (for rats) or 20 µL (for mice) of formalin solution into the dorsal or plantar surface of the right hind paw.[18][19]
-
Immediately return the animal to the chamber and record the total time spent licking, biting, or shaking the injected paw during the early phase (0-5 min) and the late phase (15-30 min).
3.4. Data Analysis:
-
Compare the total time spent in nociceptive behaviors in the treated groups with the control group for both phases.
-
Calculate the percentage inhibition of nociceptive behavior for each phase.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Licking Time (sec) - Early Phase (0-5 min) | % Inhibition - Early Phase | Mean Licking Time (sec) - Late Phase (15-30 min) | % Inhibition - Late Phase |
| Vehicle Control | - | Data | 0% | Data | 0% |
| Benzydamine HCl | Dose 1 | Data | Calculate | Data | Calculate |
| Benzydamine HCl | Dose 2 | Data | Calculate | Data | Calculate |
| Morphine | Dose | Data | Calculate | Data | Calculate |
| Indomethacin | Dose | Data | Calculate | Data | Calculate |
Note: Replace "Data" and "Calculate" with experimental findings.
Experimental Workflow Diagram
Hot Plate and Tail Flick Tests
These models are used to evaluate centrally mediated analgesia by measuring the response latency to a thermal stimulus.[20][21][22] The hot plate test assesses a supraspinal response (paw licking or jumping), while the tail-flick test measures a spinal reflex.[21][23]
Experimental Protocols
4.1. Hot Plate Test:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[23][24]
-
Procedure: a. Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[24] b. Administer this compound, vehicle, or a positive control (e.g., Morphine). c. Measure the reaction time at various intervals post-administration (e.g., 15, 30, 60, 90, 120 minutes).[23]
4.2. Tail Flick Test:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[20][25]
-
Procedure: a. Gently restrain the animal and place its tail over the light source. b. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 15 seconds) is employed.[26] c. Administer the test compounds as in the hot plate test. d. Measure the tail-flick latency at specified time points post-dosing.
4.3. Data Analysis:
-
Calculate the Maximum Possible Effect (% MPE).
-
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Reaction Latency (sec) at 60 min | % MPE |
| Vehicle Control | - | Data | Calculate |
| Benzydamine HCl | Dose 1 | Data | Calculate |
| Benzydamine HCl | Dose 2 | Data | Calculate |
| Morphine | Dose | Data | Calculate |
Note: This table can be adapted for either the Hot Plate or Tail Flick test. Replace "Data" and "Calculate" with experimental findings.
Experimental Workflow Diagram
Benzydamine's Proposed Analgesic Signaling Pathway
Benzydamine's analgesic effect is linked to its anti-inflammatory properties and its direct action on neuronal signaling. It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are known to sensitize nociceptors.[3][4][27] Furthermore, it has been shown to inhibit neuronal excitability, potentially through the modulation of ion channels such as voltage-gated sodium channels (Nav).[5][6][27]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound for the treatment of sore throat and irritative/inflammatory conditions of the oropharynx: a cross-national survey among pharmacists and general practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an overview on a... | F1000Research [f1000research.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pain formalin test: Topics by Science.gov [science.gov]
- 19. Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. Hot plate test - Wikipedia [en.wikipedia.org]
- 22. Hot plate test [panlab.com]
- 23. jcdr.net [jcdr.net]
- 24. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 25. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. The present and the future of benzydamine: expert opinion paper - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzydamine Hydrochloride in Oral Mucositis Research
Introduction
Oral mucositis (OM) is a frequent and debilitating side effect of cancer therapies, particularly radiation and chemotherapy, affecting a significant percentage of patients with head and neck cancer.[1][2][3][4] It is characterized by inflammation, ulceration, and erythema of the oral mucosa, leading to severe pain, difficulty in swallowing (odynophagia), and an increased risk of infections. This can compromise the patient's nutritional intake and may necessitate interruptions or modifications to their cancer treatment. Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated efficacy in the prophylactic and therapeutic management of oral mucositis due to its analgesic, anesthetic, and anti-inflammatory properties.[5][6][7][8][9]
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that differentiates it from typical NSAIDs. It is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase, meaning its primary anti-inflammatory effects are not derived from the inhibition of prostaglandin and leukotriene synthesis.[5][7][8] Instead, its therapeutic effects in oral mucositis are attributed to:
-
Inhibition of Pro-inflammatory Cytokines: Benzydamine selectively inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5][6][10][11] These cytokines are key mediators in the inflammatory cascade that leads to the development and progression of oral mucositis.
-
Membrane Stabilization: The lipophilic nature of benzydamine allows it to stabilize cell membranes, which contributes to its local anesthetic effect by interfering with nerve impulse propagation.[6][7] This action helps in providing localized pain relief.[6]
-
Inhibition of Leukocyte-Endothelial Interactions: Benzydamine can inhibit the interaction between leukocytes and the endothelium, a critical step in the inflammatory response.[5][7][8][10]
-
Antimicrobial Properties: It also possesses antimicrobial and antifungal properties, which can be beneficial in the oral cavity where the mucosal barrier is compromised.[6][7][8]
Application Notes
The use of this compound in clinical research has primarily focused on its prophylactic use in patients undergoing radiation therapy for head and neck cancers. Multiple studies have demonstrated its efficacy in reducing the severity and delaying the onset of oral mucositis.
Data on Prophylactic Use in Radiation-Induced Oral Mucositis
The following tables summarize key findings from randomized, placebo-controlled clinical trials.
Table 1: Effect of Benzydamine on the Incidence and Severity of Oral Mucositis
| Study (Year) | Patient Population | Intervention | Key Findings | p-value |
| Epstein et al. (2001) | Head & Neck Cancer (Conventional RT, ≤5000 cGy) | 0.15% Benzydamine rinse (n=69) vs. Placebo (n=76) | ~30% reduction in erythema and ulceration. >33% of benzydamine subjects remained ulcer-free vs. 18% in placebo. | p=0.006 |
| Kazemian et al. (2009) | Head & Neck Cancer (RT) | Benzydamine rinse vs. Placebo | Frequency of grade ≥3 mucositis was 43.6% in the benzydamine group vs. 78.6% in the placebo group.[1][12] | p=0.001 |
| Rastogi et al. | Head & Neck Cancer (RT, >50 Gy) | Benzydamine rinse vs. Saline rinse | In patients receiving radiotherapy alone, grade 3 mucositis (WHO scale) was 36.4% in the benzydamine group vs. 62.1% in the control group.[13] | p=0.038 |
Table 2: Effect of Benzydamine on Pain and Analgesic Use
| Study (Year) | Patient Population | Intervention | Key Findings | p-value |
| Epstein et al. (2001) | Head & Neck Cancer (Conventional RT, ≤5000 cGy) | 0.15% Benzydamine rinse vs. Placebo | Significantly delayed the use of systemic analgesics.[2][14] | <0.05 |
| Epstein & Stevenson-Moore (1986) | Head & Neck Cancer (RT) | Benzydamine rinse vs. Placebo | Reduced pain associated with radiation mucositis; fewer patients required systemic analgesics.[15] | Not specified |
| Sheibani et al. (2014) | Head & Neck Cancer (RT, ≥5000 cGy) | Benzydamine rinse vs. Placebo | From week 4, the mean mucositis score was significantly lower in the benzydamine group.[16] | p=0.001 |
It is important to note that the efficacy of benzydamine may be limited in patients receiving accelerated radiation therapy regimens.[2][14]
Experimental Protocols
The following is a generalized protocol for a clinical trial designed to evaluate the efficacy of this compound in the prevention of radiation-induced oral mucositis.
Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of 0.15% this compound Oral Rinse for the Prophylaxis of Radiation-Induced Oral Mucositis in Patients with Head and Neck Cancer
1. Study Objectives:
-
Primary: To evaluate the efficacy of 0.15% Benzydamine HCl oral rinse in reducing the incidence of severe (Grade ≥3) oral mucositis compared to placebo.
-
Secondary: To assess the effect of Benzydamine HCl on the time to onset of severe oral mucositis, patient-reported pain scores, use of systemic analgesics, and overall quality of life.
2. Study Population:
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Histologically confirmed squamous cell carcinoma of the head and neck.
-
Scheduled to receive a total radiation dose of ≥50 Gy to the oropharynx.
-
WHO performance status of 0-2.
-
Adequate hematological, renal, and hepatic function.
-
-
Exclusion Criteria:
-
Pre-existing oral mucositis.
-
Known hypersensitivity to benzydamine or other NSAIDs.
-
Concurrent chemotherapy (unless stratified as a separate cohort).
-
3. Study Design and Treatment:
-
Patients will be randomized in a 1:1 ratio to receive either 0.15% Benzydamine HCl oral rinse or a matching placebo.
-
Intervention: Patients are instructed to rinse with 15 mL of the assigned solution for 2 minutes, 4 to 8 times daily.
-
Treatment Period: Rinsing should begin on the first day of radiation therapy and continue for 2 weeks after its completion.
4. Assessments:
-
Oral Mucositis Assessment: The oral cavity will be examined weekly by a trained clinician using a validated scoring system (e.g., WHO Oral Mucositis Scale, OMAS).
-
Pain Assessment: Patients will record their oral pain daily using a 10-point Visual Analog Scale (VAS).
-
Analgesic Use: Concomitant medication logs will be maintained to track the use of systemic analgesics.
-
Quality of Life: Assessed using a validated questionnaire (e.g., EORTC QLQ-H&N35) at baseline, mid-treatment, and end of treatment.
5. Statistical Analysis:
-
The primary endpoint will be analyzed using a Chi-square test or Fisher's exact test.
-
Time-to-event analysis will be performed using the Kaplan-Meier method and log-rank test.
-
Pain scores and quality of life data will be analyzed using mixed-effects models for repeated measures.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. d-nb.info [d-nb.info]
- 5. This compound: an overview on a... | F1000Research [f1000research.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound, chlorhexidine, and povidone iodine in the treatment of oral mucositis among patients undergoing radiotherapy in head and neck malignancies: A drug trail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Benzydamine for prophylaxis of radiation-induced oral mucositis in head and neck cancers: a double-blind placebo-controlled randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of this compound in the prevention of oral mucositis in head and neck cancer patients treated with radiotherapy (>50 Gy) with or without chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzydamine HCl for prophylaxis of radiation-induced oral mucositis: results from a multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in prevention and management of pain in oral mucositis associated with radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of benzydamine oral rinse in prevention and management of radiation-induced oral mucositis: A double-blind placebo-controlled randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Analysis of Benzydamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two validated spectrophotometric methods for the quantitative analysis of Benzydamine Hydrochloride (HCl), a non-steroidal anti-inflammatory drug with local anesthetic and analgesic properties. The protocols are suitable for quality control and routine analysis of Benzydamine HCl in bulk and pharmaceutical formulations.
Introduction
This compound is widely used for the relief of pain and inflammation, particularly in the oral cavity and throat. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this active ingredient. This document details two distinct spectrophotometric methods: a direct UV-Vis spectrophotometric method and an ion-pair extraction spectrophotometric method. Both methods are validated according to the International Conference on Harmonization (ICH) guidelines.
Mechanism of Action
Benzydamine HCl exerts its anti-inflammatory effects primarily by inhibiting the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins.[1] This inhibition is mediated through the p38 MAPK signaling pathway.[2] Unlike traditional NSAIDs, Benzydamine HCl is a weak inhibitor of cyclooxygenase (COX) enzymes.[3] Its analgesic properties are also attributed to a membrane-stabilizing action that blocks sodium channels in neuronal membranes, thereby inhibiting the transmission of pain signals.[1]
Method 1: Direct UV-Vis Spectrophotometry
This method is a simple, rapid, and cost-effective approach for the quantification of Benzydamine HCl in bulk and pharmaceutical dosage forms. The procedure is based on the measurement of the ultraviolet absorbance of the drug in a phosphate buffer.
Quantitative Data Summary
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 305.6 nm[4] |
| Solvent | Phosphate Buffer (pH 6.8)[4] |
| Linearity Range | 5 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | 0.999[4] |
| Limit of Detection (LOD) | 1.00 µg/mL[5] |
| Limit of Quantification (LOQ) | 3.04 µg/mL[5] |
| Accuracy (% Recovery) | 98.80% - 100.08%[5] |
| Precision (% RSD) | ≤ 2%[6] |
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Solutions:
-
Phosphate Buffer (pH 6.8): Prepare by dissolving 27.218 g of potassium dihydrogen phosphate in distilled water and diluting to 1000 ml. In a 500 ml volumetric flask, place 125 ml of 0.2 M Potassium dihydrogen phosphate, add 56 ml of 0.2 M sodium hydroxide, and then add water to the volume.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzydamine HCl reference standard and dissolve it in 100 mL of phosphate buffer (pH 6.8).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with phosphate buffer (pH 6.8).
3. Sample Preparation:
-
For Bulk Drug: Prepare a solution of the bulk drug in phosphate buffer (pH 6.8) to obtain a concentration within the linearity range.
-
For Pharmaceutical Formulations (Gel/Film):
-
Accurately weigh a quantity of the formulation equivalent to 10 mg of Benzydamine HCl.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of phosphate buffer (pH 6.8) and sonicate for 15 minutes to dissolve the drug.
-
Dilute to the mark with the same buffer.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with phosphate buffer (pH 6.8) to obtain a final concentration within the linearity range.
-
4. Procedure:
-
Prepare a series of calibration standards by diluting the working standard solution with phosphate buffer (pH 6.8) to concentrations of 5, 10, 20, 30, 40, and 50 µg/mL.
-
Measure the absorbance of the standard solutions and the sample solution at 305.6 nm against the phosphate buffer (pH 6.8) as a blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of Benzydamine HCl in the sample solution from the calibration curve.
Method 2: Ion-Pair Extraction Spectrophotometry
This method offers high sensitivity and is based on the formation of a colored ion-pair complex between Benzydamine HCl and an anionic dye, methyl orange. The complex is then extracted into an organic solvent for spectrophotometric measurement.
Quantitative Data Summary
| Parameter | Result |
| Reagent | Methyl Orange[7] |
| pH | 3.6[7] |
| Extraction Solvent | Dichloromethane[7] |
| Wavelength of Maximum Absorbance (λmax) | 422 nm[7] |
| Linearity Range | 2 - 10 µg/mL[7] |
| Stoichiometry (Drug:Dye) | 1:1[7] |
Experimental Protocol
1. Instrumentation:
-
A UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Separatory funnels.
2. Reagents and Solutions:
-
Buffered Aqueous Solution (pH 3.6): Prepare a suitable buffer (e.g., acetate buffer) and adjust the pH to 3.6.
-
Methyl Orange Solution: Prepare a solution of methyl orange in distilled water.
-
Dichloromethane: Analytical grade.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Benzydamine HCl reference standard and dissolve it in 100 mL of distilled water.
3. Sample Preparation:
-
For Bulk Drug: Prepare a solution of the bulk drug in distilled water to obtain a concentration that, after the procedure, falls within the linearity range.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a number of tablets equivalent to 10 mg of Benzydamine HCl.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and sonicate for 15 minutes.
-
Dilute to the mark with distilled water.
-
Filter the solution.
-
Use an appropriate aliquot of the filtrate for the procedure.
-
4. Procedure:
-
Prepare a series of calibration standards by transferring aliquots of the standard stock solution into separatory funnels to achieve final concentrations of 2, 4, 6, 8, and 10 µg/mL in the aqueous phase.
-
To each separatory funnel, add a fixed volume of the buffered aqueous solution (pH 3.6) and the methyl orange solution.
-
Shake the mixture for a few minutes.
-
Add a known volume of dichloromethane and shake vigorously for 2 minutes to extract the ion-pair complex.
-
Allow the layers to separate and collect the organic (dichloromethane) layer.
-
Measure the absorbance of the organic layer at 422 nm against a reagent blank prepared in the same manner without the drug.
-
Construct a calibration curve by plotting the absorbance versus the concentration.
-
Process the sample solution in the same manner and determine the concentration of Benzydamine HCl from the calibration curve.
Conclusion
Both the direct UV-Vis spectrophotometric method and the ion-pair extraction spectrophotometric method are suitable for the routine quality control analysis of this compound. The direct UV method is simpler and faster, while the ion-pair method offers higher sensitivity. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration of the analyte and the complexity of the sample matrix. Both methods have been shown to be accurate, precise, and reliable.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Spectrophotometric determination of benzydamine HCl, levamisole HCl and mebeverine HCl through ion-pair complex formation with methyl orange - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Membrane-Stabilizing Effect of Benzydamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1] A key aspect of its mechanism of action is its ability to stabilize cell membranes, which is believed to contribute significantly to its therapeutic effects.[1][2] Unlike traditional NSAIDs, this compound is a weak inhibitor of cyclooxygenase (COX) enzymes.[1] Its anti-inflammatory and analgesic actions are largely attributed to other mechanisms, including the inhibition of pro-inflammatory cytokine production and the stabilization of cellular membranes.[1][2]
The membrane-stabilizing activity of a compound can be evaluated in vitro by assessing its ability to protect erythrocytes (red blood cells; RBCs) from lysis induced by physical or chemical stress. The erythrocyte membrane is a well-established model for studying the integrity of biological membranes, and its stabilization can be indicative of a compound's ability to protect lysosomal membranes, thereby preventing the release of inflammatory mediators.
These application notes provide detailed protocols for two common and effective methods for evaluating the membrane-stabilizing effect of this compound: the heat-induced hemolysis assay and the hypotonicity-induced hemolysis assay.
Mechanism of Action: Membrane Stabilization
This compound's lipophilic nature allows it to readily associate with and partition into the lipid bilayer of cell membranes.[1] This interaction is thought to alter the physicochemical properties of the membrane, increasing its rigidity and resistance to lysis. At concentrations of 10–100 μmol/L, it has been shown to stabilize mucosal membranes.[3] This stabilization is a key contributor to its local anesthetic effect, as it can interfere with the function of ion channels, such as sodium channels, involved in nerve impulse transmission.[1]
Experimental Workflow for Evaluation
The overall process for evaluating the membrane-stabilizing effect of this compound using red blood cell assays involves several key stages, from preparation of materials to data analysis.
Data Presentation
The results of the membrane stabilization assays should be presented in a clear and organized manner to allow for easy comparison of the effects of different concentrations of this compound.
Table 1: Illustrative Data for Heat-Induced Hemolysis Assay
| Concentration of Benzydamine HCl (µM) | Absorbance (540 nm) (Mean ± SD) | % Inhibition of Hemolysis |
| Control (no drug) | 0.850 ± 0.045 | 0% |
| 10 | 0.680 ± 0.038 | 20.0% |
| 25 | 0.468 ± 0.025 | 45.0% |
| 50 | 0.298 ± 0.019 | 65.0% |
| 100 | 0.170 ± 0.012 | 80.0% |
| Diclofenac Sodium (100 µg/mL) | 0.128 ± 0.010 | 85.0% |
Note: The data presented in this table is illustrative and intended to demonstrate the expected dose-dependent effect of a membrane-stabilizing agent. Actual results may vary.
Table 2: Illustrative Data for Hypotonicity-Induced Hemolysis Assay
| Concentration of Benzydamine HCl (µM) | Absorbance (540 nm) (Mean ± SD) | % Inhibition of Hemolysis |
| Control (no drug) | 0.920 ± 0.051 | 0% |
| 10 | 0.754 ± 0.042 | 18.0% |
| 25 | 0.534 ± 0.033 | 42.0% |
| 50 | 0.340 ± 0.024 | 63.0% |
| 100 | 0.193 ± 0.015 | 79.0% |
| Diclofenac Sodium (100 µg/mL) | 0.147 ± 0.011 | 84.0% |
Note: The data presented in this table is illustrative and intended to demonstrate the expected dose-dependent effect of a membrane-stabilizing agent. Actual results may vary.
Experimental Protocols
Protocol 1: Heat-Induced Hemolysis Assay
This assay evaluates the ability of this compound to protect red blood cell membranes from damage caused by heat.
Materials:
-
Fresh human blood (with anticoagulant)
-
This compound
-
Diclofenac Sodium (as a standard)
-
Isotonic phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Spectrophotometer
-
Water bath
-
Micropipettes and tips
-
Centrifuge tubes
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 3000 rpm for 10 minutes.
-
Discard the supernatant (plasma) and wash the pelleted RBCs three times with an equal volume of isotonic PBS.
-
After the final wash, resuspend the packed RBCs in isotonic PBS to make a 10% (v/v) suspension.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in isotonic PBS.
-
From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Prepare a solution of a standard anti-inflammatory drug, such as Diclofenac Sodium (e.g., 100 µg/mL), in isotonic PBS.
-
-
Assay:
-
Set up centrifuge tubes for each concentration of this compound, the standard drug, and a control.
-
To each tube, add 1.0 mL of the respective test solution (or isotonic PBS for the control).
-
Add 1.0 mL of the 10% RBC suspension to each tube.
-
Mix gently by inverting the tubes.
-
Incubate the tubes in a water bath at 56°C for 30 minutes.
-
After incubation, cool the tubes under running tap water.
-
Centrifuge the tubes at 2500 rpm for 5 minutes.
-
-
Measurement and Calculation:
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer, with isotonic PBS as the blank.
-
Calculate the percentage inhibition of hemolysis using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Protocol 2: Hypotonicity-Induced Hemolysis Assay
This assay assesses the ability of this compound to protect RBC membranes from lysis caused by osmotic stress.
Materials:
-
Fresh human blood (with anticoagulant)
-
This compound
-
Diclofenac Sodium (as a standard)
-
Isotonic phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic saline (e.g., 0.36% NaCl in distilled water)
-
Centrifuge
-
Spectrophotometer
-
Micropipettes and tips
-
Centrifuge tubes
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Follow the same procedure as described in Protocol 1 for the preparation of the 10% RBC suspension.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in isotonic PBS.
-
Prepare serial dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Prepare a solution of a standard drug, such as Diclofenac Sodium (e.g., 100 µg/mL).
-
-
Assay:
-
Set up centrifuge tubes for each test concentration, the standard, and a control.
-
To each tube, add 1.0 mL of the respective test solution (or isotonic PBS for the control).
-
Add 1.0 mL of the 10% RBC suspension to each tube.
-
Mix gently and incubate at room temperature (25°C) for 10 minutes.
-
After incubation, add 3.5 mL of hypotonic saline to each tube to induce hemolysis.
-
Mix gently and incubate at room temperature for 30 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
-
Measurement and Calculation:
-
Collect the supernatant and measure the absorbance at 540 nm using a spectrophotometer, with a mixture of the test solution and hypotonic saline as the blank.
-
Calculate the percentage inhibition of hemolysis using the formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
-
Conclusion
The provided protocols offer robust and reliable methods for quantifying the membrane-stabilizing effects of this compound. By following these detailed procedures, researchers can obtain consistent and reproducible data to further elucidate the pharmacological profile of this multifaceted anti-inflammatory agent. The illustrative data tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflow and mechanism of action.
References
- 1. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatographic Analysis of Benzydamine Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for the analysis of Benzydamine Hydrochloride in pharmaceutical formulations using gas chromatography (GC). The methods outlined are suitable for quality control and research laboratories.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is commonly used for the relief of pain and inflammation associated with sore throats and other oral and throat conditions. Gas chromatography offers a robust and reliable analytical technique for the quantification of this compound in various dosage forms, such as oral sprays and gels. The methods described herein detail the simultaneous determination of this compound and other common ingredients like methylparaben and menthol (as a marker for peppermint oil).
Experimental Principles
The core of this analytical approach involves the separation of this compound from other components in a sample matrix using a gas chromatograph. The sample is first prepared through a liquid-liquid extraction process to isolate the analytes of interest. An internal standard is often used to improve the accuracy and precision of the quantification. The extracted sample is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. A flame ionization detector (FID) is typically used for the detection and quantification of the separated components.
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Detailed Experimental Protocols
Method 1: Simultaneous Determination of this compound, Methylparaben, and Peppermint Oil
This method is adapted for the analysis of an oral spray formulation.[1][2][3]
4.1.1. Reagents and Materials
-
This compound Reference Standard
-
Methylparaben Reference Standard
-
Menthol Reference Standard (as a marker for Peppermint Oil)
-
Benzydamine Impurity A (Internal Standard)
-
Chloroform (GC grade)
-
Isopropanol
-
Deionized Water
-
Agilent 7890 Gas Chromatograph or equivalent
-
HP-5 Capillary Column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent[2][3][4]
-
Flame Ionization Detector (FID)
-
Autosampler
-
Chemstation software for data acquisition[3]
4.1.2. Preparation of Standard Solutions [3]
-
This compound Stock Solution (1.5 mg/mL): Accurately weigh about 30 mg of this compound reference standard and dissolve it in 20 mL of deionized water with slight heating.
-
Methylparaben Stock Solution (1.0 mg/mL): Accurately weigh about 20 mg of Methylparaben reference standard and dissolve it in 20 mL of deionized water with slight heating.
-
Menthol Stock Solution (0.2 mg/mL): Accurately weigh about 4 mg of Menthol reference standard and dissolve it in 20 mL of isopropanol.
-
Internal Standard Solution (1.5 mg/mL): Accurately weigh about 30 mg of Benzydamine Impurity A and dissolve it in 20 mL of deionized water.
4.1.3. Preparation of Sample Solution [3]
-
Transfer 5 mL of the oral spray dosage form into a 50 mL volumetric flask.
-
Add 5 mL of the Internal Standard Solution.
-
Add 10 mL of chloroform.
-
Dilute to the mark with deionized water.
-
Shake the solution vigorously.
-
Allow the layers to separate and collect the lower chloroform layer for analysis.
4.1.4. Chromatographic Conditions
| Parameter | Value |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm)[2][3][4] |
| Carrier Gas | Helium[2][3] |
| Flow Rate | 1.0 mL/min[3] |
| Injector | Split/Splitless[2] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature 220°C for 5 minutes, then ramp at 20°C/min to 270°C and hold for 10 minutes.[4] |
| Detector | Flame Ionization Detector (FID)[2] |
| Detector Temperature | 300°C[4] |
4.1.5. Data Analysis The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard in the sample solution with that of the standard solution.
Quantitative Data Summary
The following tables summarize the validation parameters for the described GC method.
Table 1: Retention Times and System Suitability
| Analyte | Retention Time (min)[1][3] | Tailing Factor |
| Menthol | 5.0 | < 1.8[3] |
| Methylparaben | 9.2 | < 1.8[3] |
| Benzydamine HCl | 19.4 | < 1.8[3] |
Table 2: Method Validation Parameters
| Parameter | Menthol | Methylparaben | Benzydamine HCl |
| Linearity Range | 80-120% of nominal concentration[2][3] | 80-120% of nominal concentration[2][3] | 80-120% of nominal concentration[2][3] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.999[2][3] | > 0.999[2][3] |
| Precision (RSD%) | 0.24[1][3] | 0.13[1][3] | 0.12[1][3] |
| Accuracy (% Recovery) | 98-102[2][3] | 98-102[2][3] | 98-102[2][3] |
Logical Relationship of Method Development
The development of a robust GC method involves a series of logical steps to ensure optimal performance.
Conclusion
The gas chromatography methods detailed in these notes are demonstrated to be simple, rapid, precise, accurate, and robust for the determination of this compound in pharmaceutical dosage forms.[3] These protocols can be effectively implemented in quality control laboratories for routine analysis. The use of an internal standard enhances the reliability of the results. The provided validation data confirms that the methods meet the acceptance criteria for analytical procedures.[2]
References
Application Notes and Protocols for Clinical Trial Design of Topical Benzydamine Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing clinical trials for topical Benzydamine Hydrochloride. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust clinical studies to evaluate the efficacy and safety of this non-steroidal anti-inflammatory drug (NSAID).
Introduction
This compound is a locally-acting NSAID with analgesic, anesthetic, anti-inflammatory, and antimicrobial properties.[1] Unlike traditional NSAIDs, its primary mechanism does not revolve around the inhibition of cyclooxygenase (COX) or lipoxygenase pathways. Instead, it selectively inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] It also exhibits a membrane-stabilizing action, contributing to its local anesthetic effects by interfering with nerve impulse propagation.[3] Topical formulations of this compound, including oral rinses, sprays, lozenges, and creams, are utilized for a variety of inflammatory conditions.[4]
Preclinical Considerations
Before proceeding to clinical trials, a thorough preclinical data package is essential. This includes in vitro and in vivo studies to characterize the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of the specific topical formulation. Animal models of inflammation, pain, and the specific indication being targeted should be used to establish proof-of-concept and to determine a safe starting dose for human studies.
Clinical Trial Design: A Phased Approach
Clinical development of topical this compound should follow a standard phased approach to systematically evaluate its safety and efficacy.
Phase I: Pharmacokinetics and Safety in Healthy Volunteers
-
Objective: To assess the systemic absorption and local tolerance of the topical formulation in a small group of healthy volunteers.
-
Design: Single-center, open-label, single and multiple ascending dose studies.
-
Key Assessments:
-
Pharmacokinetic (PK) sampling (plasma and potentially urine) to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Local skin safety assessments (e.g., erythema, edema, pruritus) at the application site.
-
Systemic safety monitoring (adverse events, vital signs, clinical laboratory tests).
-
Phase II: Proof-of-Concept and Dose-Ranging in Patients
-
Objective: To establish the preliminary efficacy and determine the optimal dose and formulation for further development in a targeted patient population.
-
Design: Randomized, double-blind, placebo-controlled, dose-ranging studies.
-
Key Assessments:
-
Primary efficacy endpoints relevant to the specific indication (e.g., change in pain scores, reduction in inflammation markers).
-
Dose-response relationship.
-
Further evaluation of local and systemic safety.
-
Phase III: Confirmatory Efficacy and Safety Studies
-
Objective: To confirm the efficacy and safety of the selected dose and formulation in a larger, more diverse patient population.
-
Design: At least two adequate and well-controlled, randomized, double-blind, multicenter studies. An active comparator arm may be included where an established standard of care exists.
-
Key Assessments:
-
Statistically significant improvement in the primary efficacy endpoint(s) compared to placebo or non-inferiority to an active comparator.
-
Comprehensive safety database to characterize the adverse event profile.
-
Patient-reported outcomes (PROs) to assess the impact on quality of life.
-
Phase IV: Post-Marketing Surveillance
-
Objective: To monitor the long-term safety and effectiveness of the approved product in a real-world setting.
-
Design: Observational studies, registries, or large, simple, randomized trials.
-
Key Assessments:
-
Incidence of rare adverse events.
-
Effectiveness in different patient subpopulations.
-
Comparison with other available treatments.
-
Key Experimental Protocols
Below are example protocols for common indications for topical this compound. These should be adapted based on the specific formulation and target population.
Protocol: Prophylaxis of Radiation-Induced Oral Mucositis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with head and neck cancer scheduled to receive radiation therapy.[5]
-
Inclusion Criteria:
-
Diagnosis of head and neck cancer.
-
Scheduled to receive at least 50 Gy of radiation to the oral cavity or oropharyngeal areas.[5]
-
Age ≥ 18 years.
-
Willing and able to provide informed consent.
-
-
Exclusion Criteria:
-
Pre-existing oral mucositis.
-
Known hypersensitivity to this compound or other NSAIDs.
-
Concurrent use of other agents intended to prevent or treat oral mucositis.
-
-
Intervention:
-
Active Arm: this compound 0.15% oral rinse. Patients are instructed to rinse with 15 mL for at least 2 minutes, 4 to 8 times daily, starting on the day of or the day before initiation of radiotherapy and continuing for two weeks after completion.[3][6]
-
Control Arm: Matching placebo oral rinse administered under the same regimen.
-
-
Efficacy Assessments:
-
Primary Endpoint: Incidence and severity of oral mucositis, assessed using a validated scale such as the World Health Organization (WHO) Oral Toxicity Scale or the Oral Mucositis Assessment Scale (OMAS) at baseline and weekly during and after treatment.
-
Secondary Endpoints:
-
Time to onset of severe (Grade ≥ 3) oral mucositis.
-
Patient-reported pain using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).
-
Use of rescue analgesics.
-
Patient-reported quality of life using a validated instrument (e.g., EORTC QLQ-H&N35).
-
-
-
Safety Assessments:
-
Monitoring of local adverse events (e.g., oral numbness, burning sensation, dry mouth).
-
Systemic adverse event monitoring.
-
Protocol: Treatment of Acute Soft Tissue Injuries
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients with acute, uncomplicated soft tissue injuries (e.g., sprains, strains, contusions).
-
Inclusion Criteria:
-
Clinical diagnosis of an acute soft tissue injury within the last 48 hours.
-
Moderate to severe pain at the injury site (e.g., VAS ≥ 40 mm).
-
Age 18-65 years.
-
-
Exclusion Criteria:
-
Open wounds or skin abrasions at the injury site.
-
Fractures or suspected fractures.
-
Concurrent use of other topical or systemic analgesics or anti-inflammatory drugs.
-
-
Intervention:
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in patient-reported pain on movement at Day 3, assessed using a 100-mm VAS.
-
Secondary Endpoints:
-
-
Safety Assessments:
-
Local skin reactions at the application site.
-
Systemic adverse event monitoring.
-
Data Presentation
All quantitative data from clinical trials should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Benzydamine HCl (N=...) | Placebo (N=...) | Total (N=...) |
| Age (years), Mean (SD) | |||
| Gender, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| Caucasian | |||
| African American | |||
| Asian | |||
| Other | |||
| Baseline Pain Score (VAS), Mean (SD) | |||
| Baseline Mucositis Score (WHO), n (%) | |||
| Grade 0 | |||
| Grade 1 | |||
| Grade 2 |
Table 2: Summary of Efficacy Results
| Endpoint | Benzydamine HCl (N=...) | Placebo (N=...) | Treatment Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Mean Change from Baseline in Pain Score (VAS) at Day X | ||||
| Secondary Endpoints | ||||
| Proportion of Patients with ≥50% Pain Reduction | ||||
| Time to Onset of Severe Mucositis (Days), Median | ||||
| Use of Rescue Medication (Units/day), Mean (SD) |
Table 3: Summary of Adverse Events
| Adverse Event | Benzydamine HCl (N=...) | Placebo (N=...) |
| Any Adverse Event, n (%) | ||
| Treatment-Related Adverse Events, n (%) | ||
| Oral Numbness | ||
| Burning Sensation | ||
| Application Site Erythema | ||
| Dry Mouth | ||
| Serious Adverse Events, n (%) | ||
| Discontinuations due to Adverse Events, n (%) |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Phase III Clinical Trial
Caption: Generalized workflow for a randomized controlled trial.
Logical Relationships in a Non-Inferiority Trial Design
Caption: Logical framework for a non-inferiority clinical trial.
References
- 1. This compound for the treatment of sore throat and irritative/inflammatory conditions of the oropharynx: a cross-national survey among pharmacists and general practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Benzydamine HCl for prophylaxis of radiation-induced oral mucositis: results from a multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind clinical study with benzydamine 3% cream on soft tissue injuries in an occupational health centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portable thermogram technique for topically applied benzydamine cream in acute soft-tissue injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Benzydamine Hydrochloride in vitro
Welcome to the technical support center for the in vitro use of Benzydamine Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A: this compound is soluble in several organic solvents and is also soluble in water.[1] For in vitro experiments, Dimethyl Sulfoxide (DMSO) and Ethanol are commonly used to prepare concentrated stock solutions.[1][2] It is also soluble in chloroform and n-butanol.
Q2: What are the reported solubility concentrations for this compound?
A: Solubility can vary based on the solvent and experimental conditions. It is sparingly soluble in aqueous buffers.[2] To maximize solubility in aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[2] The table below summarizes reported solubility data.
Q3: My this compound is precipitating after I add it to my aqueous cell culture medium. How can I prevent this?
A: Precipitation upon dilution of a stock solution (e.g., in DMSO) into an aqueous medium is a common issue for many compounds.[3][4] This often occurs when the final concentration in the medium exceeds the aqueous solubility limit. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your culture medium.
-
Optimize Stock Concentration: Using a more diluted stock solution (if possible) means you will add a smaller volume of organic solvent to your aqueous medium, which can sometimes help.
-
Use an Intermediate Dilution Step: First, dissolve the compound in an organic solvent like ethanol. Then, dilute this solution with your chosen aqueous buffer (like PBS, pH 7.2) before the final dilution into the cell culture medium.[2] A 1:1 solution of ethanol:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/ml.[2]
-
Incorporate Sonication: Sonication is recommended to aid in the dissolution process when preparing solutions.[5]
-
Check pH: The pH of your final solution can impact solubility. This compound is a weak base.[6] One study noted good solubility in phosphate buffer at pH 6.8.[7]
Q4: How should I prepare and store my this compound stock solution?
A: For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent like fresh DMSO or Ethanol.[1][2] For example, you can dissolve it in DMSO at 69 mg/mL.[1] It is advised to purge organic solvents with an inert gas.[2]
-
Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
-
Aqueous Solution Stability: Aqueous solutions are significantly less stable. It is recommended not to store aqueous solutions for more than one day.[2] The compound is also known to be unstable when exposed to UV light.[8]
Data Presentation: Solubility
The following table summarizes the quantitative solubility data for this compound in various solvents.
| Solvent | Concentration | Remarks | Source(s) |
| DMSO | 69 mg/mL (~199.5 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| 45 mg/mL (~130.1 mM) | Sonication is recommended. | [5] | |
| ~25 mg/mL | - | [2] | |
| Ethanol | 69 mg/mL | - | [1] |
| 64 mg/mL (~185.0 mM) | Sonication is recommended. | [5] | |
| ~50 mg/mL | - | [2] | |
| Water | 69 mg/mL | - | [1] |
| 63 mg/mL (~182.2 mM) | Sonication is recommended. | [5] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Recommended method for preparing aqueous solutions. | [2] |
| Aqueous Buffer (pH 7.4) | 22.5 µg/mL | - | [9] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Calculate Required Mass: this compound has a molecular weight of 345.87 g/mol .[1] To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (g) = 0.050 mol/L * 0.001 L * 345.87 g/mol = 0.0173 g (or 17.3 mg)
-
-
Weighing: Accurately weigh 17.3 mg of this compound powder in a suitable microcentrifuge tube.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly. If needed, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[1]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of your 50 mM this compound DMSO stock solution.
-
Calculate Dilution: To prepare a 100 µM (0.1 mM) working solution from a 50 mM stock, you need to perform a 1:500 dilution.
-
Dilution Factor = Stock Concentration / Final Concentration = 50 mM / 0.1 mM = 500
-
-
Dilution: For every 500 µL of final working solution required, you will add 1 µL of the 50 mM stock solution.
-
Example: To prepare 10 mL of working solution, add 20 µL of the 50 mM stock solution to 9.98 mL of your pre-warmed cell culture medium.
-
-
Mixing: Immediately after adding the stock solution to the medium, mix thoroughly by gentle inversion or pipetting to avoid localized high concentrations that could lead to precipitation.
-
Usage: Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions.[2]
Visualizations
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | COX | PGE Synthase | TargetMol [targetmol.com]
- 6. This compound | 132-69-4 | Benchchem [benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C19H24ClN3O | CID 65464 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent degradation of Benzydamine Hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Benzydamine Hydrochloride in solution during experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Question 1: My this compound solution is showing unexpected degradation. What are the most likely causes?
Answer: The primary causes of this compound degradation in solution are exposure to light (photodegradation) and contact with oxidizing agents.[1][2][3][4] It is also susceptible to degradation under acidic conditions.[2][4] While generally stable at ambient and moderately elevated temperatures, prolonged exposure to high temperatures should be avoided.[3]
Question 2: I'm observing the formation of new peaks in my chromatogram after leaving the solution on the benchtop. What could be happening?
Answer: This is likely due to photodegradation. This compound is known to be unstable under UV light, leading to the formation of multiple degradation products.[3] Even exposure to sunlight can initiate a phototoxic response, suggesting the formation of photoproducts.[3] To prevent this, always protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil.
Question 3: Can I use hydrogen peroxide to clean glassware that will come into contact with my this compound solution?
Answer: It is strongly advised against using hydrogen peroxide or other strong oxidizing agents with glassware or in any step of your process where they might come into contact with this compound. Forced degradation studies show that complete oxidative degradation can occur within an hour when exposed to 5% hydrogen peroxide at room temperature.[1] The major oxidative degradation product is Benzydamine N-oxide.[5][6]
Question 4: What is the optimal pH range for maintaining the stability of a this compound solution?
Answer: this compound is more stable in neutral to alkaline conditions.[2] Significant degradation occurs under acidic treatment.[2][4] Therefore, maintaining a pH above 7 is recommended to prevent acid-catalyzed degradation. For HPLC analysis, mobile phases with a pH around 3 have been used, but the stability of the drug in such acidic conditions for extended periods should be considered.[5]
Question 5: I need to heat my solution for my experiment. How stable is this compound to thermal stress?
Answer: this compound is relatively thermostable. Preliminary experiments have shown it to be stable in aqueous solution at temperatures up to 70°C for 2 hours.[3] However, for prolonged heating or higher temperatures, it is advisable to conduct a preliminary stability study to ensure the integrity of your sample.
Data Presentation
The following tables summarize the stability of this compound under various stress conditions based on forced degradation studies.
Table 1: Summary of this compound Stability under Different Conditions
| Stress Condition | Observation | Reference |
| Photolytic | Significant degradation upon exposure to UV light and sunlight. | [3] |
| Oxidative | Complete degradation with 5% H₂O₂ at ambient temperature. | [1] |
| Acidic | Significant degradation occurs. | [2][4] |
| Alkaline | Stable in alkaline medium. | [2] |
| Thermal | Stable up to 70°C for 2 hours in aqueous solution. | [3] |
| Hydrolysis | Stable under hydrolysis conditions. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) as per ICH guidelines.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 5%
-
Methanol or other suitable solvent
-
HPLC grade water
-
pH meter
-
UV chamber
-
Water bath
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Acid Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), taking samples at different time points.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period, taking samples at different time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 5% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 1 hour), taking samples at different time points.[1]
-
-
Thermal Degradation:
-
Heat an aliquot of the stock solution in a water bath at a specified temperature (e.g., 70°C) for a defined period (e.g., 2 hours).[3]
-
Allow the solution to cool to room temperature before analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., in a UV chamber) for a specified duration.
-
Simultaneously, keep a control sample in the dark.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the drug in the stressed samples with that of the control.
Mandatory Visualizations
Diagram 1: this compound Degradation Pathways
Caption: Major degradation pathways of this compound.
Diagram 2: Experimental Workflow for Forced Degradation Study
References
Technical Support Center: Optimizing Benzydamine Hydrochloride Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Benzydamine Hydrochloride in pre-clinical animal models. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and ethical application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action compared to traditional NSAIDs like aspirin.[1][2][3] It primarily functions by inhibiting the synthesis of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[4][5][6][7] This action helps to reduce the inflammatory cascade. Unlike many other NSAIDs, Benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes.[1][8] Additionally, it exhibits local anesthetic properties by blocking sodium channels in neuronal membranes, which contributes to its analgesic effects.[5]
Q2: What are the recommended routes of administration for this compound in animal models?
A2: this compound can be administered via several routes in animal models, including oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) injection. The choice of administration route will depend on the specific experimental design and the desired pharmacokinetic profile.
Q3: What are the reported LD50 values for this compound in common animal models?
A3: The median lethal dose (LD50) provides an indication of the acute toxicity of a substance. It is crucial to be aware of these values for ethical and experimental reasons. The reported LD50 values for this compound are summarized in the table below.
Q4: Are there any known adverse effects of this compound in animals?
A4: At therapeutic doses, this compound is generally well-tolerated. However, at higher doses, some adverse effects have been observed in animal studies. These can include muscle relaxation, ataxia, and at lethal doses, prostration and clonic convulsions.[4] In some subacute toxicity studies, liver enlargement was noted at very high doses without histological changes.[4] It is essential to monitor animals closely for any signs of distress or adverse reactions during the experimental period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (Anti-inflammatory or Analgesic) | - Inadequate Dosage: The administered dose may be too low to elicit a therapeutic response. - Improper Administration: Incorrect route of administration or improper technique may lead to poor bioavailability. - Timing of Administration: The drug may have been administered too late relative to the inflammatory or pain stimulus. | - Review the dosage tables provided and consider a dose-escalation study. - Ensure proper training on the selected administration technique (e.g., correct i.p. injection site). - Administer this compound prior to or concurrently with the stimulus as indicated in the protocols. |
| Vehicle-Related Issues | - Precipitation of Compound: The chosen vehicle may not be appropriate for the desired concentration of this compound. - Vehicle-Induced Effects: The vehicle itself may have pro-inflammatory or other confounding effects. | - this compound is soluble in water. For injection, sterile saline is a suitable vehicle. - Always run a vehicle-only control group to account for any effects of the vehicle. |
| Animal Distress or Adverse Events | - High Dosage: The administered dose may be approaching toxic levels. - Rapid Intravenous Injection: Rapid i.v. injection can sometimes lead to adverse cardiovascular effects. | - Immediately reduce the dosage or cease administration if signs of toxicity are observed. - If intravenous administration is necessary, infuse the solution slowly. |
| Variability in Results | - Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration volumes. - Animal Strain/Age/Weight Differences: These factors can influence drug metabolism and response.[9] | - Ensure meticulous preparation of dosing solutions and accurate administration based on individual animal body weight. - Standardize the animal model by using animals of the same strain, age, and a narrow weight range. |
Data Presentation: Dosage and Toxicity
Table 1: Acute Toxicity (LD50) of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral (p.o.) | 460 |
| Rat | Oral (p.o.) | 950 |
| Mouse | Intraperitoneal (i.p.) | 109 |
| Mouse | Subcutaneous (s.c.) | 445 |
| Mouse | Intravenous (i.v.) | 25 |
Data sourced from Cayman Chemical Safety Data Sheet.[8]
Table 2: Effective Dosages of this compound in Animal Models
| Animal Model | Experimental Model | Route of Administration | Effective Dose (mg/kg) | Observed Effect |
| Mouse | LPS-induced endotoxemia | Subcutaneous (s.c.) | 20 | Increased survival rate, reduced serum TNF-α and IL-1β[10] |
| Mouse | LPS-induced endotoxemia | Subcutaneous (s.c.) | 40 | Inhibition of TNF-α production and reduced lethality[4] |
| Rabbit | Oral mucosal ulceration | Topical | 1 mg/kg (in gel) | Increased rate of mucosal repair[11] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This protocol is a standard method for evaluating the anti-inflammatory properties of compounds.
Materials:
-
This compound
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline
-
Sterile 0.9% saline (vehicle)
-
Plethysmometer or digital calipers
-
Male Wistar rats (180-200 g)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions for at least 7 days.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: this compound (e.g., 10 mg/kg, i.p.)
-
Group 3: this compound (e.g., 20 mg/kg, i.p.)
-
Group 4: Positive control (e.g., Indomethacin 10 mg/kg, i.p.)
-
-
Drug Administration: Administer this compound, vehicle, or positive control intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Protocol 2: Acetic Acid-Induced Writhing in Mice (Analgesic Model)
This model is used to screen for peripheral analgesic activity.
Materials:
-
This compound
-
0.6% (v/v) Acetic acid solution in sterile 0.9% saline
-
Sterile 0.9% saline (vehicle)
-
Observation chambers
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 3 days.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: this compound (e.g., 5 mg/kg, i.p.)
-
Group 3: this compound (e.g., 10 mg/kg, i.p.)
-
Group 4: Positive control (e.g., Aspirin 100 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes before the acetic acid injection. Administer the oral positive control 60 minutes prior.
-
Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.[13][14]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.[13][15]
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: Benzydamine HCl mechanism of action.
References
- 1. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Benzydamine, an unique model of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzydamine protection in a mouse model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of topical this compound gel on oral mucosal ulcers: an in vivo animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. ajol.info [ajol.info]
Troubleshooting unexpected results in Benzydamine Hydrochloride experiments
Welcome to the technical support center for Benzydamine Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Q1: My this compound solution appears cloudy or precipitated after dilution in cell culture media. What should I do?
A1: This is likely a solubility issue. This compound is soluble in water and DMSO.[1][2][3][4] However, high concentrations in buffered solutions like cell culture media can sometimes lead to precipitation.
-
Troubleshooting Steps:
-
Prepare a fresh, concentrated stock solution in sterile DMSO or water. A stock solution of 69 mg/mL in DMSO has been reported.[1]
-
Warm the media to 37°C before adding the this compound stock solution.
-
Add the stock solution to the media dropwise while gently vortexing or swirling. This helps to ensure rapid and even dispersion.
-
Do not exceed the recommended final concentration for your cell type. High concentrations can lead to cytotoxicity.[2]
-
If the issue persists, consider preparing the final dilution immediately before adding it to the cells.
-
Q2: I'm observing unexpected cytotoxicity in my cell viability assay. Is the this compound toxic to my cells?
A2: While this compound is generally well-tolerated at therapeutic concentrations, it can exhibit cytotoxic effects at higher concentrations.[5][6]
-
Troubleshooting Steps:
-
Verify the final concentration of this compound in your assay. A simple calculation error can lead to unexpectedly high concentrations.
-
Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. IC50 values for cytotoxicity have been reported for various cell lines (see Table 1).
-
Check the quality and purity of your this compound. Impurities or degradation products could contribute to toxicity.
-
Consider the vehicle control. If you are using DMSO as a solvent, ensure the final concentration in your culture media is not exceeding 0.1-0.5%, as DMSO itself can be cytotoxic.
-
Evaluate the duration of exposure. Prolonged exposure to even moderate concentrations of some compounds can lead to cell death.
-
Q3: My anti-inflammatory assay (e.g., ELISA for TNF-α) is showing inconsistent or no inhibition with this compound treatment. What could be the cause?
A3: This could be due to several factors, from compound stability to assay-specific issues.
-
Troubleshooting Steps:
-
Protect from Light: this compound is known to be sensitive to light and can undergo photodegradation.[7][8] Ensure your stock solutions and experimental setups are protected from direct light exposure.
-
Compound Stability: While thermostable up to 70°C in aqueous solution, prolonged storage at room temperature, especially in solution, should be avoided.[8] Prepare fresh dilutions from a frozen stock for each experiment.
-
Mechanism of Action: Remember that this compound is a weak inhibitor of cyclooxygenase (COX) enzymes at lower concentrations.[5][9] Its primary anti-inflammatory effect is through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] Ensure your assay is designed to measure these specific cytokines. It has been shown to have little to no effect on IL-6 and IL-8.[10]
-
Concentration and Timing: The inhibitory effect is dose-dependent. An ED50 of approximately 25 µM has been reported for TNF-α inhibition in LPS-stimulated human monocytes.[10] Ensure you are using an appropriate concentration range and that the treatment timing is optimal for inhibiting cytokine production in your experimental model.
-
General ELISA Troubleshooting:
-
Ensure proper washing steps to reduce background signal.
-
Check for issues with antibody concentrations and compatibility.
-
Verify the integrity of your positive and negative controls.
-
-
Q4: Can I use this compound in long-term experiments (e.g., several days)?
A4: Caution should be exercised in long-term experiments.
-
Considerations:
-
Stability: The stability of this compound in cell culture media over several days should be determined. You may need to replenish the media with fresh compound periodically.
-
Metabolism: Cells may metabolize the compound over time, leading to a decrease in its effective concentration.
-
Cytotoxicity: As mentioned, prolonged exposure may lead to cytotoxicity, even at concentrations that are non-toxic in short-term assays. It is advisable to perform a long-term cell viability assay to establish a safe concentration range for your specific experimental duration.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Reference |
| THP-1 (monocytes) | Cell Viability | 59.08 µg/mL | [2] |
| Saos-2 (osteosarcoma) | Cell Viability | 30.79 µg/mL | [2] |
| HGF-1 (gingival cancer) | Cell Viability | 52.06 µg/mL | [2] |
| Macrophage RAW 264.7 | Cell Viability | > 20 µg/mL (negligible cytotoxicity below this) | [6][12] |
Table 2: Anti-inflammatory and Antimicrobial Activity of this compound
| Parameter | Model System | Value | Reference |
| TNF-α Inhibition (ED50) | LPS-stimulated human monocytes | ~25 µM | [10] |
| IL-6 & TNF-α Inhibition | LPS-stimulated THP-1 cells | Inhibition observed at 10 µg/mL | [2] |
| Prostaglandin E2 (PGE2) Inhibition | Human gingival fibroblasts | Inhibition observed at 1 µM | [2] |
| Minimal Inhibitory Concentration (MIC) | Candida albicans | 12.5 - 50.0 µg/mL | [5][9] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay - Measurement of TNF-α Inhibition in LPS-stimulated RAW 264.7 Macrophages
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in serum-free cell culture media to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Remember to include a vehicle control (media with the same final concentration of DMSO).
-
-
Cell Treatment:
-
Remove the old media from the cells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of Lipopolysaccharide (LPS) in serum-free media at a concentration of 2 µg/mL.
-
Add 10 µL of the LPS solution to each well (final concentration of 200 ng/mL), except for the negative control wells.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant for TNF-α analysis using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot a dose-response curve and determine the ED50 value.
-
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: In Vitro Anti-inflammatory Assay Workflow.
Troubleshooting Logic
Caption: Troubleshooting Unexpected Results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Benzydamine HCl | CAS:132-69-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | COX | PGE Synthase | TargetMol [targetmol.com]
- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jhsmr.org [jhsmr.org]
Technical Support Center: Benzydamine Hydrochloride Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzydamine Hydrochloride in cell-based assays. Our goal is to help you address variability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Mechanism of Action
Q: What is the primary mechanism of action of this compound in a cellular context?
A: this compound is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that is distinct from traditional NSAIDs.[1] Unlike drugs that primarily inhibit cyclooxygenase (COX) or lipoxygenase enzymes, Benzydamine's effects are mainly attributed to:
-
Inhibition of Pro-inflammatory Cytokines: It selectively inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2] This action is achieved without significantly affecting the levels of anti-inflammatory cytokines like IL-10.
-
Modulation of MAPK Signaling: Benzydamine has been shown to block the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK), which are key pathways in the inflammatory response and monocyte migration.
-
Membrane Stabilization: Due to its lipophilic nature, Benzydamine has a high affinity for cell membranes, leading to their stabilization.[3] This property contributes to its local anesthetic effects by potentially interacting with cationic channels.[3]
-
Antimicrobial Properties: Benzydamine also exhibits antimicrobial activity against a range of bacteria and fungi, which can be relevant in certain experimental models.[1][3]
Cell-Based Assay Selection & Protocols
Q: Which cell-based assays are most appropriate for studying the effects of this compound?
A: The choice of assay depends on the specific research question. Commonly used assays include:
-
Cytokine Release Assays (e.g., ELISA, HTRF): To quantify the inhibitory effect of Benzydamine on the production of pro-inflammatory cytokines like TNF-α and IL-1β.
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): To determine the cytotoxic potential of Benzydamine on different cell lines and to establish the optimal concentration range for other assays.
-
Western Blotting: To investigate the phosphorylation status of key signaling proteins in the MAPK pathway (e.g., p38, ERK) following Benzydamine treatment.
-
Cell Migration/Invasion Assays: To assess the impact of Benzydamine on monocyte or other immune cell migration.
-
Membrane Integrity/Stabilization Assays: To evaluate the membrane-stabilizing properties of Benzydamine.
Experimental Protocols
Protocol 1: TNF-α Release Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the measurement of TNF-α inhibition by this compound in a murine macrophage cell line.
Materials:
-
RAW 264.7 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4][5][6][7]
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the Benzydamine solutions to the respective wells. Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 17 hours at 37°C in a 5% CO2 incubator.[8]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of TNF-α in each sample and calculate the percentage of inhibition for each Benzydamine concentration. Calculate the IC50 value.
Protocol 2: Western Blot for p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK in response to Benzydamine treatment.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
This compound
-
Stimulant (e.g., LPS, Anisomycin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with Benzydamine for the desired time, followed by stimulation to induce p38 MAPK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Data Presentation
Table 1: Reported IC50 Values for Benzydamine and Related Compounds
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Benzimidazole 2 | HCT-116 | MTT | 16.18 ± 3.85 | [9] |
| Benzimidazole 4 | HCT-116 | MTT | 24.08 ± 0.31 | [9] |
| Benzimidazole 1 | HCT-116 | MTT | 28.54 ± 2.91 | [9] |
| Benzimidazole 4 | MCF-7 | MTT | 8.86 ± 1.10 | [9] |
| Benzimidazole 2 | MCF-7 | MTT | 29.29 ± 6.39 | [9] |
| Benzimidazole 1 | MCF-7 | MTT | 31.21 ± 4.49 | [9] |
Note: Data for this compound was limited in the searched literature. The table presents data for structurally related benzimidazole derivatives.
Troubleshooting Guide
References
- 1. researchgate.net [researchgate.net]
- 2. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by this compound, this compound with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. lipidmaps.org [lipidmaps.org]
- 6. ubigene.us [ubigene.us]
- 7. elabscience.com [elabscience.com]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
How to minimize off-target effects of Benzydamine Hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Benzydamine Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is classified as a non-steroidal anti-inflammatory drug (NSAID), but it operates differently from traditional NSAIDs like aspirin or ibuprofen. Its primary mechanism is not the direct inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] Instead, its principal anti-inflammatory effect comes from its ability to selectively inhibit the synthesis and release of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][5][6][7][8] It achieves this without significantly affecting other cytokines like IL-6, IL-8, or anti-inflammatory cytokines such as IL-10.[1][4][5][7][9][10]
Q2: What are the known off-target effects of this compound that could influence my experimental results?
A2: Beyond its primary cytokine-inhibiting role, Benzydamine can exert several off-target effects, which are crucial to consider in experimental design. These include:
-
Local Anesthetic Effects via Ion Channel Blockade: Benzydamine has membrane-stabilizing properties and can act as a local anesthetic by blocking voltage-gated sodium channels (specifically Nav1.8).[1][3][6][11][12] This is a significant consideration in neuroscience or electrophysiology experiments.
-
Weak Inhibition of Prostaglandin Synthesis: While it is a weak inhibitor of COX enzymes at therapeutic concentrations, some studies show it can reduce prostaglandin production.[5][13][14] This may occur by limiting the availability of the arachidonic acid substrate, partly through the inhibition of phospholipase A2.[15]
-
Inhibition of Leukocyte and Platelet Function: The drug can inhibit leukocyte-endothelial interactions and platelet aggregation, which could be a confounding factor in immunology or hematology studies.[1][2][3][4]
-
Antimicrobial Properties: Benzydamine exhibits broad-spectrum antimicrobial and antifungal activity, which could interfere with experiments involving microbial cultures or infection models.[2][3][4][6]
Q3: How can I differentiate between the on-target anti-inflammatory effects and off-target anesthetic effects in my experiment?
A3: To dissect these two effects, a multi-pronged approach is recommended:
-
Use Specific Controls: Include a well-characterized local anesthetic (e.g., lidocaine) that primarily blocks sodium channels but does not have the same cytokine-inhibiting profile. This helps isolate effects due to ion channel modulation.
-
Measure Downstream Markers: Quantify both cytokine levels (e.g., TNF-α via ELISA) and markers of neuronal activity (e.g., action potential firing via patch-clamp). An effect observed without a corresponding decrease in TNF-α may be attributable to the off-target anesthetic action.
-
Dose-Response Analysis: Carefully titrate the concentration of Benzydamine. The potency (EC50) for cytokine inhibition may differ from that for sodium channel blockade, allowing for a therapeutic window where on-target effects can be observed with minimal off-target interference.
Troubleshooting Guide
Problem: I am observing a reduction in cellular signaling, but it doesn't correlate with TNF-α or IL-1β pathway inhibition.
-
Possible Cause: You may be observing an off-target effect related to Benzydamine's local anesthetic properties, particularly if your experiment involves excitable cells like neurons or muscle cells. The drug could be inhibiting voltage-gated sodium channels, leading to reduced cellular excitability.[1][11]
-
Troubleshooting Steps:
-
Perform electrophysiological recordings (e.g., patch-clamp) to directly measure the effect of Benzydamine on sodium currents in your cell model.
-
Run a parallel experiment with a pure sodium channel blocker (e.g., tetrodotoxin, if appropriate for your model) to see if it phenocopies the effect of Benzydamine.
-
Lower the concentration of Benzydamine to a range where it is known to inhibit cytokine production but has minimal reported effects on ion channels.
-
Problem: My results are inconsistent, or I suspect non-specific cellular toxicity at higher concentrations.
-
Possible Cause: Benzydamine is lipophilic and has a high affinity for cell membranes, which contributes to its membrane-stabilizing effects.[2][3][8] At high concentrations, this can lead to generalized membrane disruption, cytotoxicity, or inhibition of membrane-bound proteins unrelated to your target.
-
Troubleshooting Steps:
-
Conduct a Viability Assay: Perform a dose-response curve using a standard cell viability assay (e.g., MTT, LDH, or live/dead staining) to determine the precise cytotoxicity threshold in your experimental system.
-
Use the Lowest Effective Concentration: Based on the viability assay and dose-response studies for your on-target effect, always use the lowest concentration that elicits the desired biological outcome.
-
Include a Negative Control Compound: Use a structurally related but inactive compound, if available, to control for non-specific effects related to the chemical scaffold.
-
Data Presentation
Table 1: Comparative Potency of this compound on On-Target and Off-Target Pathways
Note: The following values are illustrative examples derived from the literature. Researchers should determine precise IC50/EC50 values within their specific experimental system.
| Target Pathway | Biological Effect | Typical Effective Concentration Range | Key Experimental Readout |
| On-Target | |||
| Pro-inflammatory Cytokine Synthesis | Anti-inflammatory | 6.25 - 50 µM[7] | TNF-α, IL-1β protein levels (ELISA) |
| Off-Target | |||
| Voltage-Gated Sodium Channels (Nav1.8) | Local Anesthesia / Analgesia | > 30 µM | Neuronal firing rate (Electrophysiology) |
| Prostaglandin Synthesis (COX) | Weak Anti-inflammatory | > 1 mM[5] | PGE2 levels (Mass Spectrometry, EIA) |
| Neutrophil Oxidative Burst | Inhibition of Phagocyte Activity | 30 - 100 µM[16] | Reactive Oxygen Species (ROS) assay |
| Platelet Aggregation | Anti-thrombotic | 3 - 30 µM[4] | Aggregometry |
Experimental Protocols & Workflows
Protocol 1: Dose-Response Curve for On-Target Cytokine Inhibition
-
Cell Seeding: Plate appropriate cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) for 1-2 hours. Include a vehicle-only control.
-
Stimulation: Induce inflammation by adding a stimulating agent (e.g., Lipopolysaccharide - LPS).
-
Incubation: Incubate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure TNF-α or IL-1β concentration in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of Benzydamine concentration and fit a four-parameter logistic curve to determine the IC50 value.
Diagrams and Visualizations
Caption: On-target vs. potential off-target pathways of Benzydamine HCl.
Caption: Troubleshooting decision tree for Benzydamine HCl effects.
Caption: Experimental workflow to minimize off-target effects.
References
- 1. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an overview on a... | F1000Research [f1000research.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Benzydamine inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 132-69-4 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Benzydamine reduces prostaglandin production in human gingival fibroblasts challenged with interleukin-1 beta or tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Topical Benzydamine Hydrochloride Bioavailability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and in-vitro/in-vivo testing of topical Benzydamine Hydrochloride formulations. The aim is to facilitate the enhancement of its bioavailability for localized anti-inflammatory and analgesic effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Drug Loading/Encapsulation Efficiency in Nanoparticles/Microparticles | - Poor solubility of Benzydamine HCl in the chosen organic solvent. - Inefficient partitioning of the drug into the polymeric matrix. - Suboptimal polymer-to-drug ratio. - Issues with the manufacturing process (e.g., inadequate homogenization, rapid solvent evaporation). | - Solvent Selection: Test a range of pharmaceutically acceptable solvents to improve drug solubility. - Polymer-Drug Ratio Optimization: Experiment with different ratios to maximize encapsulation. A Design of Experiments (DoE) approach can be beneficial. - Process Parameter Adjustment: Optimize homogenization speed and time. For spray drying, adjust the inlet temperature, feed rate, and aspirator settings to ensure proper particle formation.[1][2] - Addition of Surfactants/Stabilizers: Incorporate surfactants to improve drug solubility and stability within the formulation. |
| Inconsistent Drug Release Profile from Gels/Creams (Batch-to-Batch Variability) | - Inhomogeneous dispersion of the drug in the vehicle. - Variations in the viscosity of the formulation. - Uncontrolled temperature and mixing speeds during manufacturing.[3] - Changes in the physicochemical properties of excipients. | - Homogenization: Ensure uniform drug distribution using a high-shear homogenizer. - Viscosity Control: Tightly control the concentration of gelling agents and monitor viscosity using a viscometer.[4] - Standardized Manufacturing Protocol: Maintain consistent temperature, mixing speeds, and order of ingredient addition for each batch.[3] - Excipient Quality Control: Use excipients from a consistent source and perform quality checks to ensure uniformity. |
| Poor Adhesion of Mucoadhesive Formulations (Gels, Films, Patches) | - Inappropriate polymer selection or concentration. - Insufficient hydration of the mucoadhesive polymer. - Presence of excess moisture at the application site. - Incorrect pH of the formulation. | - Polymer Optimization: Test different mucoadhesive polymers (e.g., chitosan, carbopol, HPMC) and their concentrations to find the optimal balance between adhesion and drug release.[5] - Hydration Time: Allow for adequate polymer hydration during formulation preparation. - Application Site Preparation: Ensure the mucosal surface is relatively dry before application to facilitate adhesion. - pH Adjustment: Adjust the formulation's pH to be compatible with the mucosal surface, as this can influence polymer charge and adhesion.[5] |
| Phase Separation or Instability of Emulsions (Creams, Lotions) | - Imbalance in the oil-to-water phase ratio. - Inappropriate emulsifier or incorrect concentration. - Excessive heating or cooling rates during manufacturing.[3] - Incompatible excipients. | - HLB System: Select an emulsifier or a blend of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) value for your specific oil and water phases. - Phase Ratio Optimization: Adjust the ratio of the oil and water phases to achieve a stable emulsion. - Controlled Manufacturing: Carefully control heating and cooling rates to prevent coalescence of droplets.[3] - Compatibility Studies: Conduct pre-formulation studies to ensure the compatibility of all excipients. |
| Crystallization of Benzydamine HCl in the Formulation | - Supersaturation of the drug in the vehicle. - Temperature fluctuations during storage. - Incompatible excipients leading to drug precipitation. | - Solubility Enhancement: Incorporate co-solvents or solubilizing agents to increase the solubility of Benzydamine HCl in the formulation. - Optimized Drug Concentration: Determine the saturation solubility of the drug in the final formulation to avoid supersaturation. - Stable Storage Conditions: Store the formulation at a controlled temperature to prevent crystallization. - Excipient Screening: Screen for excipients that do not negatively impact drug solubility. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the most promising formulation strategies to enhance the topical bioavailability of this compound?
A1: Several advanced formulation strategies have shown promise. These include mucoadhesive gels and films to prolong contact time with mucosal surfaces, nanocarriers like nanosponges and liposomes for improved drug penetration and stability, and spray-dried microparticles for controlled release.[5] The choice of formulation depends on the target site of application and desired release profile.
-
Q2: How can I select the right polymer for my mucoadhesive formulation?
A2: The ideal mucoadhesive polymer should be non-toxic, non-irritant, and form a strong bond with the mucosal surface.[6] Key factors to consider are the polymer's molecular weight, chain flexibility, and charge.[7] Commonly used polymers for mucoadhesion include chitosan, carbopol, hydroxypropyl methylcellulose (HPMC), and guar gum. The optimal polymer and its concentration often need to be determined experimentally.
-
Q3: What are the critical process parameters to control during the manufacturing of topical semi-solid formulations?
A3: For semi-solid formulations like creams and gels, critical process parameters include temperature, heating and cooling rates, mixing methods and speeds, and the order of ingredient addition.[3] Tightly controlling these parameters is essential to ensure batch-to-batch consistency in terms of viscosity, homogeneity, and stability.
Experimental Protocols & Evaluation
-
Q4: What in-vitro tests are essential for characterizing a new topical formulation of this compound?
A4: Essential in-vitro tests include drug content uniformity, pH, viscosity, spreadability, and in-vitro drug release testing (IVRT) using Franz diffusion cells. For mucoadhesive formulations, mucoadhesion strength testing is also crucial. For nanoparticle or microparticle systems, particle size analysis, zeta potential measurement, and encapsulation efficiency determination are necessary.
-
Q5: How can I accurately assess the skin permeation of my this compound formulation?
A5: In-vitro permeation testing (IVPT) using excised human or animal skin in Franz diffusion cells is the standard method.[8] This allows you to quantify the amount of drug that permeates through the skin over time. For a more in-depth analysis of drug distribution within the skin layers, techniques like tape stripping can be employed.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing the bioavailability of topical this compound.
Table 1: Comparison of Mucoadhesive Formulations
| Formulation Type | Polymer(s) | Mucoadhesive Strength (dyn/cm²) | Drug Release Profile | Reference |
| Bioadhesive Gel | 2.5% HPMC K 100M | High (Specific value not provided) | Sustained release, non-Fickian diffusion | [9] |
| Mucoadhesive Film | Chitosan and Guar Gum | Varies with polymer ratio | Slower release with increased chitosan content | [10] |
Table 2: Characteristics of Benzydamine HCl Loaded Microparticles
| Formulation | Polymer | Particle Size (µm) | Encapsulation Efficiency (%) | Drug Release | Reference |
| Spray-dried Microparticles | Chitosan | < 10 | 17-38 | Varies with cross-linker and excipient | [11] |
| Spray-dried Microspheres | Chitosan (2%) | 3.434 (median diameter) | 64.33 (yield) | Not specified | [1] |
Experimental Protocols
1. Preparation of a Mucoadhesive Gel
This protocol is based on the preparation of a hydroxypropyl methylcellulose (HPMC) based bioadhesive gel.
-
Materials: Benzydamine HCl, HPMC (e.g., K 100M), purified water, preservative (e.g., methylparaben).
-
Procedure:
-
Disperse the required amount of HPMC in a beaker containing purified water and allow it to hydrate for 24 hours to form a gel base.
-
In a separate beaker, dissolve Benzydamine HCl and the preservative in a small amount of purified water.
-
Gradually add the drug solution to the hydrated gel base while mixing thoroughly with a mechanical stirrer until a homogenous gel is formed.
-
Allow the gel to stand for a few hours to ensure the removal of any entrapped air bubbles.
-
2. In-Vitro Drug Release Study using Franz Diffusion Cells
-
Apparatus: Franz diffusion cell apparatus.
-
Membrane: Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin.
-
Receptor Medium: Phosphate buffer pH 7.4.
-
Procedure:
-
Mount the membrane on the Franz diffusion cell with the dermal side in contact with the receptor medium.
-
Maintain the temperature of the receptor medium at 32 ± 0.5 °C and stir continuously.
-
Apply a known quantity of the formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Benzydamine HCl exerts its anti-inflammatory effects primarily by inhibiting the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. This action is associated with the blockage of the p38 MAPK and ERK1/2 signaling pathways, which are key regulators of the inflammatory response.[12][13]
Benzydamine HCl Anti-inflammatory Signaling Pathway
Experimental Workflow for Topical Formulation Development
This workflow outlines the key stages in the development and evaluation of a topical formulation to enhance drug bioavailability.
Topical Formulation Development and Evaluation Workflow
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Production of Uniform Chitosan Microparticles via Advanced Spray-Drying Techniques - KitoZyme [kitozyme.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Advances and Challenges in Mucoadhesive Drug Delivery Systems: A Comprehensive Review [wisdomlib.org]
- 6. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Key Phases in Topical Formulation Development [tiogaresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. strouse.com [strouse.com]
- 12. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies for reducing cytotoxicity of Benzydamine Hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzydamine Hydrochloride (BHCl) and encountering issues related to its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. Is this a known issue?
A1: Yes, dose-dependent cytotoxicity is a known characteristic of this compound at high concentrations.[1] Studies have shown that BHCl can induce apoptosis, or programmed cell death, in various cell types, including astrocytes and several cancer cell lines.[2][3]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: Research suggests that at high concentrations, this compound induces cytotoxicity primarily through the activation of the extrinsic pathway of apoptosis.[2] This involves the activation of caspase-8 and the nuclear factor-kappa B (NF-κB) signaling pathway.[2] Unlike traditional NSAIDs, BHCl's primary mechanism of action for its anti-inflammatory effects is the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, rather than inhibiting cyclooxygenase (COX) enzymes.[4]
Q3: What are the typical cytotoxic concentrations of this compound observed in vitro?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. The following table summarizes some reported IC50 values.
| Cell Line | IC50 Value (µg/mL) | Reference |
| Astrocytes | 26.13 | [2] |
| THP-1 (monocytes) | 59.08 | [3] |
| Saos-2 (osteosarcoma) | 30.79 | [3] |
| HGF-1 (gingival cancer) | 52.06 | [3] |
Troubleshooting Guide: High Cytotoxicity Observed in Experiments
Issue: Unexpectedly high cell death in cultures treated with this compound.
Potential Cause 1: Concentration of this compound is too high.
-
Troubleshooting Step: Review the concentrations used in your experiment and compare them with the known IC50 values for your cell line or similar cell types (see table above). Consider performing a dose-response experiment to determine the optimal concentration for your specific application that balances efficacy with acceptable cytotoxicity.
Potential Cause 2: The free drug is causing rapid, localized cytotoxic effects.
-
Troubleshooting Step: Consider using a controlled-release formulation to mitigate the initial burst of high drug concentration. Novel drug delivery systems have been shown to reduce the side effects of BHCl.[5][6] Strategies include encapsulation in microparticles or incorporation into an in-situ gelling system.
Strategies for Reducing Cytotoxicity
Strategy 1: Encapsulation in Chitosan Microparticles
Encapsulating this compound in biodegradable polymers like chitosan can provide a sustained release of the drug, thus avoiding the high initial concentrations that lead to cytotoxicity.[7][8]
Experimental Protocol: Preparation of Spray-Dried Chitosan Microparticles
This protocol is adapted from a study on the development of a potential delivery system for this compound.[6][7]
-
Preparation of Chitosan Solution:
-
Prepare a 0.2% w/v solution of low-molecular-weight chitosan in 1% v/v acetic acid.
-
-
Drug Incorporation:
-
Dissolve this compound into the chitosan solution. Maintain a drug-to-polymer ratio of 1:2.
-
-
Spray Drying:
-
Use a spray dryer with the following parameters:
-
Inlet temperature: 120°C
-
Aspirator: 75%
-
Pump: 5 mL/min
-
-
-
Collection:
-
Collect the resulting spray-dried microparticles and store them in an airtight container for further use.
-
Experimental Workflow for Chitosan Microparticle Formulation
Caption: Workflow for preparing BHCl-loaded chitosan microparticles.
Strategy 2: Formulation of Fast-Dissolving Oral Strips
For applications involving the oral mucosa, fast-dissolving oral strips can provide a more controlled local delivery compared to a bolus dose of a liquid formulation.
Experimental Protocol: Preparation of Fast-Dissolving Oral Strips via Solvent Casting
This is a general method for the preparation of fast-dissolving oral strips.[9][10][11]
-
Polymer Solution Preparation:
-
Prepare an aqueous solution by dissolving the chosen film-forming polymers (e.g., HPMC, PVA).
-
-
Incorporation of Ingredients:
-
Add the active ingredient (this compound), plasticizers (e.g., glycerin, PEG 400), and other excipients to the polymer solution.
-
Stir the solution until all components are fully dissolved and the solution is clear and bubble-free.
-
-
Casting and Drying:
-
Pour the solution into a suitable petri dish or onto a film-casting substrate.
-
Dry the film in a hot air oven at a controlled temperature (e.g., 50°C ± 1°C) for approximately 12 hours.
-
-
Cutting and Storage:
-
Carefully remove the dried film and cut it into strips of the desired size.
-
Store the strips in a dry environment.
-
Strategy 3: Development of In-Situ Gelling Formulations
In-situ gelling systems are liquid formulations that transform into a gel at the site of application in response to physiological stimuli such as temperature or ions. This can increase the residence time and provide sustained release of the drug.[12][13][14]
Experimental Protocol: General Method for Ion-Activated In-Situ Gel
This is a general protocol for preparing an ion-activated in-situ gel.
-
Polymer Hydration:
-
Disperse a gelling agent sensitive to ions (e.g., gellan gum, sodium alginate) in deionized water.
-
Add a viscosity-enhancing polymer (e.g., HPMC) and allow it to hydrate.
-
-
Drug Addition:
-
Dissolve this compound and any preservatives (e.g., benzalkonium chloride) in a small amount of water and add it to the polymer solution with stirring.
-
-
pH Adjustment and Volume Makeup:
-
Adjust the pH to the desired level for the final formulation.
-
Make up the final volume with deionized water.
-
-
Sterilization:
-
Sterilize the formulation using an appropriate method (e.g., autoclaving).
-
Signaling Pathway of this compound-Induced Cytotoxicity
At high concentrations, this compound is understood to trigger the extrinsic pathway of apoptosis. The diagram below illustrates the key steps in this process.
Caption: BHCl-induced extrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Orally dissolving strips: A new approach to oral drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. permegear.com [permegear.com]
- 12. Recent Advances in the Development of In Situ Gelling Drug Delivery Systems for Non-Parenteral Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s9423e139345e2186.jimcontent.com [s9423e139345e2186.jimcontent.com]
- 14. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Validation & Comparative
Comparing the efficacy of Benzydamine Hydrochloride and Lidocaine as a topical anesthetic
For researchers, scientists, and drug development professionals, understanding the nuanced differences between topical anesthetics is crucial for targeted therapeutic development. This guide provides an objective comparison of the efficacy of Benzydamine Hydrochloride and Lidocaine, supported by experimental data and detailed methodologies.
Executive Summary
This compound and Lidocaine are both utilized for topical anesthesia, yet they operate through distinct mechanisms of action, resulting in different efficacy profiles and clinical applications. Lidocaine, a classic amide anesthetic, provides rapid and potent nerve blockade by inhibiting voltage-gated sodium channels.[1][2][3] Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), exhibits a broader pharmacological profile, including analgesic, anti-inflammatory, and anesthetic properties.[4][5][6] This is achieved through the inhibition of pro-inflammatory cytokines and membrane stabilization.[4][7]
Clinical evidence, primarily from studies on postoperative sore throat and oral mucositis, suggests that while Lidocaine offers a more potent and rapid anesthetic effect, Benzydamine provides a sustained analgesic and anti-inflammatory action that can be beneficial in managing inflammatory pain conditions. The choice between these two agents is therefore dependent on the specific clinical scenario and the desired therapeutic outcome.
Mechanism of Action
This compound: A Multi-faceted Approach
This compound's mechanism of action is complex and extends beyond simple nerve blockade. As a weak base, it possesses a high affinity for cell membranes, leading to membrane stabilization which contributes to its local anesthetic effect.[4][8] Unlike traditional NSAIDs, Benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase.[4][6] Its primary action involves the inhibition of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][7][9] This reduction in inflammatory mediators contributes significantly to its analgesic properties.[4][8] Furthermore, Benzydamine has been shown to inhibit leukocyte-endothelial interactions and possess antimicrobial properties.[4]
Lidocaine: Targeted Nerve Blockade
Lidocaine, an amide-type local anesthetic, functions by directly blocking voltage-gated sodium channels (VGSCs) on the neuronal membrane.[1][3] This action prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials along nerve fibers.[2] By reversibly blocking nerve impulse transmission, Lidocaine produces a rapid onset of localized numbness and pain relief.[3][10] Its efficacy is directly related to its ability to access and bind to the VGSCs from within the neuron.[2]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from clinical trials comparing the efficacy of this compound and Lidocaine in different clinical settings.
Table 1: Efficacy in Postoperative Sore Throat (POST)
| Study | Drug Formulation | Primary Outcome | Results |
| Mekhemar et al. | Benzydamine HCl gel vs. 5% Lidocaine gel vs. 10% Lidocaine spray | Incidence and severity of POST at 0, 1, 6, 12, and 24h post-extubation | Benzydamine group had a significantly lower incidence and severity of POST compared to both Lidocaine groups and normal saline.[11][12] |
| Anonymous | 0.3% Benzydamine HCl spray vs. 10% Lidocaine spray | POST score in the first 24h after surgery | Both drugs decreased POST, with no significant difference between them.[13] |
| Anonymous | Benzydamine vs. Lidocaine | Incidence of POST | Benzydamine was associated with a reduced incidence of POST compared to Lidocaine.[14] |
| Anonymous | Intracuff alkalinized Lidocaine vs. sprayed Benzydamine | Intensity of sore throat (NAS) at 15 min, 1h, 3h, 12h, and 24h | Intracuff alkalinized Lidocaine was more effective in decreasing the incidence and intensity of POST.[15] |
Table 2: Efficacy in Oral Mucositis and Other Oral Procedures
| Study | Drug Formulation | Primary Outcome | Results |
| Anonymous | Lidocaine mouthwash vs. Benzydamine HCl mouthwash | Reduction in oral mucositis pain | Lidocaine mouthwash was superior in reducing oral mucositis pain.[4] |
| Rungnapa et al. (2011) | Lidocaine HCl mouthrinse vs. Benzydamine HCl mouthrinse | Pain reduction during scaling (VAS) | Lidocaine showed significant pain reduction (p=0.017), while Benzydamine did not (p=0.126).[16] |
| Anonymous | Lidocaine (L) spray vs. Lidocaine + Benzydamine (LB) spray vs. Benzydamine (B) spray | Patient tolerance score in upper gastrointestinal endoscopy | LB and L were comparable and significantly better than B alone. LB reduced postprocedural sore throat compared to L.[17][18] |
Experimental Protocols
Representative Experimental Workflow for Postoperative Sore Throat Studies
The following diagram illustrates a typical experimental workflow for clinical trials evaluating the efficacy of topical anesthetics in preventing postoperative sore throat.
Detailed Methodology: Mekhemar et al. Study on POST
-
Study Design: A prospective, randomized, double-blind study.[11]
-
Participants: 124 patients scheduled for lumbar fixation surgery under general anesthesia.[11][12]
-
Intervention Groups:
-
Procedure: The assigned agent was applied to the ETT cuff before intubation.[11]
-
Outcome Measures: The incidence and severity of postoperative sore throat were assessed at 0, 1, 6, 12, and 24 hours after extubation using a four-point scale (none, mild, moderate, severe).[11]
-
Statistical Analysis: Chi-square test and other appropriate statistical tests were used to compare the groups.[19]
Conclusion
The comparative efficacy of this compound and Lidocaine as topical anesthetics is context-dependent. Lidocaine provides a more potent and rapid local anesthetic effect by directly blocking nerve signals, making it suitable for procedures requiring immediate and profound numbness.[3][10] Benzydamine, with its combined anti-inflammatory, analgesic, and anesthetic properties, offers a broader therapeutic action that is particularly beneficial in managing pain associated with inflammation, such as postoperative sore throat and radiation-induced oral mucositis.[4][9][20] For drug development professionals, these findings highlight the potential for creating novel formulations that leverage the synergistic effects of these or similar compounds to provide both rapid pain relief and sustained anti-inflammatory action. Future research should focus on well-designed, head-to-head clinical trials with standardized methodologies to further delineate the specific indications for each agent.
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hexiapharm.com [hexiapharm.com]
- 3. pipelinemedical.com [pipelinemedical.com]
- 4. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tylenol.com [tylenol.com]
- 11. Comparative study between this compound gel, lidocaine 5% gel and lidocaine 10% spray on endotracheal tube cuff as regards postoperative sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison between postoperative sore throat in adults subjected to orotracheal intubation for elective surgery with the use of benzydamine, alkalinized lidocaine and placebo, alone or combined. Randomized clinical trial [medigraphic.com]
- 16. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 17. Lidocaine versus lidocaine plus benzydamine as a topical anesthesia regimen for unsedated upper gastrointestinal endoscopy: A comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bloodcancer.org.uk [bloodcancer.org.uk]
A Comparative Guide to Validated Analytical Methods for the Determination of Benzydamine Hydrochloride
This guide provides a comparative overview of various validated analytical methods for the quantitative determination of Benzydamine Hydrochloride in pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Gas Chromatography (GC) methods are compared, with supporting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparison of Validated Analytical Methods
The following tables summarize the key performance characteristics of different analytical methods validated for the determination of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (RP-HPLC for Related Substances)[1][2] | Method 2 (RP-HPLC for Simultaneous Determination with Cetylpyridinium Chloride)[3] | Method 3 (Stability-Indicating RP-HPLC with Chlorhexidine Gluconate)[4] | Method 4 (Simultaneous Determination with Five Impurities)[5][6] |
| Linearity Range | 0.05% - 1.2% relative to nominal concentration | 0.015 - 0.045 mg/mL | Not explicitly stated | 70 - 120 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 98.25% - 102.8%[5][6] |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | < 2.2% (Intra- and Inter-day)[5][6] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Validated[4] | Calculated for all analytes[5][6] |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | Validated[4] | Calculated for all analytes[5] |
| Specificity | Specific[1][2] | Selective, no interference from excipients[3] | Specific[4] | Specific[5][6] |
Table 2: Spectrophotometric and Gas Chromatography Methods
| Parameter | Method 5 (UV Spectrophotometry)[7][8] | Method 6 (Ion-Pair Spectrophotometry)[9][10] | Method 7 (Gas Chromatography with Methylparaben and Peppermint Oil)[11] |
| Linearity Range | Validated as per ICH guidelines[8] | 2 - 10 µg/mL[9] | 80% - 120% of nominal concentration[11] |
| Accuracy (% Recovery) | 98.53% (for film and gel)[8] | Not explicitly stated | 98% - 102%[11] |
| Precision (% RSD) | ≤ 2%[8] | Not explicitly stated | 0.24%[11] |
| Limit of Detection (LOD) | Validated as per ICH guidelines[8] | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | Validated as per ICH guidelines[8] | Not explicitly stated | Not explicitly stated |
| Specificity | Stability indicating[8] | No interference from excipients[9] | Selective[11] |
Experimental Protocols
This section provides detailed methodologies for the analytical methods cited in the comparison tables.
Method 2: RP-HPLC for Simultaneous Determination of Benzydamine HCl and Cetylpyridinium Chloride[3]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: InertSustain C8, 4.6 mm x 100 mm, 5 µm.
-
Mobile Phase: A mixture of 35% [25 mM KH2PO4 containing 0.1% (v/v) o-phosphoric acid, with pH adjusted to 3.0 with triethylamine], 5% methanol, and 60% acetonitrile.
-
Flow Rate: 1.1 mL/min.
-
Detection Wavelength: 257 nm.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Run Time: 7 minutes.
Method 3: Stability-Indicating RP-HPLC for Benzydamine HCl and Chlorhexidine Gluconate[4]
-
Instrumentation: High-Performance Liquid Chromatograph with a photodiode array detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (Waters Symmetry).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Forced Degradation Studies: The method was validated to be stability-indicating by subjecting the drug substance to acidic, basic, peroxide, reduction, thermal, photo, and hydrolysis conditions.
Method 5: UV Spectrophotometry[7][8]
-
Instrumentation: Double beam UV Spectrophotometer (Systronics, model UV-2201).
-
Solvent: pH 6.8 phosphate buffer.
-
Wavelength of Maximum Absorption (λmax): 305.6 nm.
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, repeatability, ruggedness, and sensitivity.
-
Stability Indicating: The method's specificity was confirmed through forced degradation studies under acidic, alkaline, oxidative, photolytic, and thermal conditions.
Method 6: Ion-Pair Spectrophotometry[9][10]
-
Principle: This method is based on the formation of a yellow ion-pair complex between Benzydamine HCl and methyl orange in a buffered aqueous solution at pH 3.6.
-
Reagents: Methyl orange solution, buffered aqueous solution (pH 3.6).
-
Extraction Solvent: Dichloromethane.
-
Measurement: The absorbance of the extracted complex is measured at 422 nm.
-
Stoichiometry: The reaction stoichiometry between the drug and the reagent was found to be 1:1.
Method 7: Gas Chromatography (GC)[11]
-
Instrumentation: Agilent 7890 Gas Chromatograph with a flame ionization detector (FID).
-
Column: HP-5 capillary column.
-
Carrier Gas: Helium.
-
Injector: Split/splitless.
-
Validation: The method was validated for selectivity, linearity, precision, accuracy, and robustness as per ICH guidelines.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the validation process for a new analytical method for this compound.
Caption: General workflow for the development and validation of a new analytical method.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. Development and Validation of Alternative Analytical Method for Determination of Related Substances of this compound in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. scispace.com [scispace.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. jetir.org [jetir.org]
- 5. zenodo.org [zenodo.org]
- 6. Simultaneous determination of this compound and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Spectrophotometric determination of benzydamine HCl, levamisole HCl and mebeverine HCl through ion-pair complex formation with methyl orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benzydamine Hydrochloride vs. Other NSAIDs: A Comparative Analysis of Pro-inflammatory Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself from traditional NSAIDs like ibuprofen, diclofenac, and naproxen through its primary mechanism of action. While classical NSAIDs predominantly inhibit cyclooxygenase (COX) enzymes, Benzydamine HCl primarily exerts its anti-inflammatory effects by selectively inhibiting the synthesis of pro-inflammatory cytokines.[1][2][3] This guide provides a comparative analysis of Benzydamine HCl and other common NSAIDs in their capacity to reduce pro-inflammatory cytokines, supported by experimental data. A key finding is Benzydamine's selective inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), with minimal to no effect on other cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), and importantly, without affecting anti-inflammatory cytokines such as interleukin-10 (IL-10).[2][4] This targeted action presents a differentiated profile compared to the broader impact of COX-inhibiting NSAIDs.
Comparative Analysis of Pro-inflammatory Cytokine Reduction
The following table summarizes the quantitative effects of Benzydamine HCl and other NSAIDs on the production of key pro-inflammatory cytokines from various in vitro and in vivo studies. It is important to note that the data for Benzydamine and other NSAIDs are derived from separate studies, and direct head-to-head comparative research is limited.
| Drug | Cytokine | Cell/Model System | Stimulus | Concentration | % Inhibition / Effect | Reference |
| Benzydamine HCl | TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Not Specified | Significant Decrease | [4][5] |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Not Specified | Significant Decrease | [4][5] | |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Not Specified | No significant effect | [2] | |
| IL-8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Not Specified | No significant effect | [2] | |
| IL-10 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Not Specified | No modification | [4] | |
| Ibuprofen | TNF-α | Murine Bone Marrow-Derived Dendritic Cells (mBMDCs) | Lipopolysaccharide (LPS) | 100 µM | ~50% reduction | [6] |
| IL-6 | Murine Bone Marrow-Derived Dendritic Cells (mBMDCs) | Lipopolysaccharide (LPS) | 100 µM | ~75% reduction | [6] | |
| IL-12 | Murine Bone Marrow-Derived Dendritic Cells (mBMDCs) | Lipopolysaccharide (LPS) | 100 µM | ~80% reduction | [6] | |
| Diclofenac | TNF-α | Murine Bone Marrow-Derived Dendritic Cells (mBMDCs) | Lipopolysaccharide (LPS) | 10 µM | ~60% reduction | [6] |
| IL-6 | Murine Bone Marrow-Derived Dendritic Cells (mBMDCs) | Lipopolysaccharide (LPS) | 10 µM | ~80% reduction | [6] | |
| IL-12 | Murine Bone Marrow-Derived Dendritic Cells (mBMDCs) | Lipopolysaccharide (LPS) | 10 µM | ~90% reduction | [6] | |
| Naproxen | IL-6 | Human Umbilical Vein Endothelial Cells (HUVECs) | Interleukin-1β (IL-1β) | Not Specified | Significant suppression | [1] |
| TNF-α | Human Umbilical Vein Endothelial Cells (HUVECs) | Interleukin-1β (IL-1β) | Not Specified | Significant suppression | [1] | |
| IL-12 | Human Umbilical Vein Endothelial Cells (HUVECs) | Interleukin-1β (IL-1β) | Not Specified | Significant suppression | [1] |
Detailed Experimental Protocols
General Protocol for In Vitro Cytokine Inhibition Assay
This protocol outlines a typical workflow for assessing the effect of NSAIDs on pro-inflammatory cytokine production in immune cells.
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Alternatively, cell lines such as RAW 264.7 (murine macrophages) or THP-1 (human monocytes) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[7][8]
-
Cell Stimulation: Cells are seeded in multi-well plates and stimulated with an inflammatory agent to induce cytokine production. A common stimulant is Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration of 1 µg/mL.[8][9]
-
Drug Treatment: The cells are pre-incubated with various concentrations of the test compounds (Benzydamine HCl, ibuprofen, diclofenac, naproxen) for a specific period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
-
Incubation: The treated and stimulated cells are incubated for a period ranging from 4 to 24 hours to allow for cytokine synthesis and secretion.[6]
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[6][9]
-
Data Analysis: The percentage of cytokine inhibition by the drug is calculated by comparing the cytokine levels in the drug-treated, stimulated cells to those in the stimulated cells without drug treatment (control).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct mechanism of action of Benzydamine HCl compared to traditional NSAIDs and a typical experimental workflow for evaluating anti-inflammatory drug efficacy.
Figure 1: Simplified signaling pathways comparing the mechanism of action of traditional NSAIDs and Benzydamine HCl.
Figure 2: A typical experimental workflow for assessing the in-vitro anti-inflammatory effects of NSAIDs.
Conclusion
This compound presents a distinct anti-inflammatory profile compared to traditional NSAIDs. Its selective inhibition of key pro-inflammatory cytokines, TNF-α and IL-1β, while sparing others and not affecting anti-inflammatory cytokine production, suggests a more targeted immunomodulatory effect.[2][4] This contrasts with the broad inhibition of prostaglandin synthesis by COX-inhibiting NSAIDs. For researchers and drug development professionals, this unique mechanism of action warrants further investigation, particularly in inflammatory conditions where TNF-α and IL-1β are key drivers of pathology. The provided data and protocols offer a foundational understanding for designing future comparative studies to further elucidate the therapeutic potential of Benzydamine HCl.
References
- 1. The protective effects of naproxen against interleukin-1β (IL-1β)- induced damage in human umbilical vein endothelial cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iem.modares.ac.ir [iem.modares.ac.ir]
- 5. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzydamine reduces prostaglandin production in human gingival fibroblasts challenged with interleukin-1 beta or tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. minervamedica.it [minervamedica.it]
Benzydamine Hydrochloride's Antifungal Efficacy Against Candida Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antifungal activity of Benzydamine Hydrochloride against various Candida species, benchmarked against standard antifungal agents. The data presented is intended to support research and development efforts in the field of antifungal therapeutics.
Comparative Antifungal Activity
The in vitro efficacy of this compound and other common antifungal agents against clinically relevant Candida species is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Benzydamine HCl | 12.5 - 750 µg/mL | 12.5 - 50.0 µg/mL | 12.5 - 50.0 µg/mL | 12.5 - 50.0 µg/mL | 12.5 - 50.0 µg/mL |
| Fluconazole | 0.25 - 1.0 µg/mL | 8 - 32 µg/mL | 1 - 4 µg/mL | 2 - 4 µg/mL | 16 - 64 µg/mL |
| Amphotericin B | 0.125 - 1 µg/mL | 0.25 - 2 µg/mL | 0.125 - 1 µg/mL | 0.25 - 2 µg/mL | 0.5 - 2 µg/mL |
| Caspofungin | 0.03 - 0.25 µg/mL | 0.06 - 0.5 µg/mL | 0.25 - 2 µg/mL | 0.06 - 0.5 µg/mL | 0.125 - 1 µg/mL |
Note: The reported MIC ranges are compiled from multiple studies and may vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) for antifungal agents against Candida species is performed following standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) document M27.
Broth Microdilution Method (CLSI M27)
This method is a widely accepted standard for determining the in vitro susceptibility of yeasts to antifungal agents.
1. Inoculum Preparation:
-
Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent.
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or using a spectrophotometer.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of this compound
The antifungal mechanism of this compound is believed to be multifactorial, primarily targeting the fungal cell membrane.[1][2][3][4] Its lipophilic nature allows it to readily interact with and disrupt the integrity of the cell membrane.[1][2][3] This disruption leads to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death.
Caption: Proposed mechanism of Benzydamine's antifungal action.
References
- 1. This compound: an overview on a... | F1000Research [f1000research.com]
- 2. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of benzydamine on local infectious inflammation - Poryadin - Pharmateca [journals.eco-vector.com]
A Comparative Analysis of HPLC and GC Methods for the Quantification of Benzydamine Hydrochloride
A comprehensive review of chromatographic techniques for the determination of Benzydamine Hydrochloride in pharmaceutical formulations reveals High-Performance Liquid Chromatography (HPLC) as a widely utilized and versatile method, while Gas Chromatography (GC) presents a viable, though less common, alternative. This guide provides a detailed comparison of these two analytical techniques, supported by experimental data from various validated studies, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Executive Summary
Both HPLC and GC methods have been successfully developed and validated for the quantification of this compound. HPLC, particularly reversed-phase HPLC (RP-HPLC) with UV detection, is the most frequently reported method, offering high selectivity and sensitivity for determining the active pharmaceutical ingredient (API) and its related substances.[1][2][3] GC methods, typically employing a flame ionization detector (FID), have also been established for the simultaneous determination of this compound and other components in pharmaceutical preparations.[4][5] The choice between these two powerful analytical techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, the need for simultaneous analysis of other compounds, and the available instrumentation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of this compound involves RP-HPLC. The following protocol is a synthesis of methodologies described in the literature.[6][7][8][9]
-
Chromatographic System: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is typically used.
-
Column: A C18 column (e.g., 150x4.6mm, 3.5µm or 250 x 4.6 mm, 5 µm) is frequently employed for separation.[7][8][9]
-
Mobile Phase: A variety of mobile phases have been reported. A common mobile phase consists of a mixture of an aqueous buffer (such as 0.1% phosphoric acid in water or an ammonium carbonate buffer) and an organic modifier like acetonitrile or methanol.[7][8][9] The elution can be performed in either isocratic or gradient mode.
-
Flow Rate: A typical flow rate is 1.0 ml/min.[7]
-
Detection Wavelength: Detection is commonly carried out at 230 nm or 218 nm.[7][8][9]
-
Sample Preparation: Samples are typically dissolved in a suitable diluent, which may be the mobile phase itself, and filtered through a 0.45µm syringe filter before injection.
Gas Chromatography (GC) Method
GC provides an alternative for the analysis of this compound, particularly for the simultaneous determination with other volatile or semi-volatile compounds. The following protocol is based on a validated GC-FID method.[4][5]
-
Chromatographic System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is used.
-
Column: A capillary column, such as an HP-5 (5% Diphenyl / 95% Dimethylpolysiloxane), with dimensions of 30 m x 0.32 mm x 0.25 µm is a suitable choice.[4][5]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[4]
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set to ensure efficient vaporization of the sample and sensitive detection.
-
Oven Temperature Program: A temperature program is employed to achieve optimal separation of the analytes.
-
Sample Preparation: The sample is dissolved in an appropriate organic solvent, such as chloroform, before injection.[5]
Performance Data Comparison
The following tables summarize the validation parameters for both HPLC and GC methods as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution.
Table 1: HPLC Method Performance Data
| Validation Parameter | Reported Values |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Method and analyte dependent |
| Limit of Quantification (LOQ) | Method and analyte dependent |
Table 2: GC Method Performance Data [4]
| Validation Parameter | Reported Values |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Precision (%RSD) | < 0.25% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Method Cross-Validation Workflow
The process of cross-validating HPLC and GC methods ensures that both techniques provide equivalent results for the analysis of this compound. A typical workflow for such a comparison is illustrated below.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound in pharmaceutical products.
-
HPLC offers high versatility and is particularly well-suited for the analysis of the parent compound along with its potential impurities and degradation products. The wide availability of columns and mobile phase options allows for fine-tuning of the separation.
-
GC provides a good alternative, especially when simultaneous analysis of other volatile components is required. The use of FID offers excellent sensitivity for hydrocarbon-containing analytes.
The selection of the most appropriate method will be guided by the specific analytical challenge. For routine quality control of this compound as a single active ingredient, a validated RP-HPLC method is often the preferred choice due to its simplicity and widespread use. However, for more complex formulations or specific research applications, a GC method may offer advantages. A thorough cross-validation should be performed if methods are to be used interchangeably to ensure consistent and reliable results.
References
- 1. scispace.com [scispace.com]
- 2. Development and Validation of Alternative Analytical Method for Determination of Related Substances of this compound in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. (PDF) Development and Validation of Alternative Analytical Method for Determination of Related Substances of this compound in Oral Spray by HPLC (2017) | Vasyl A. Cherniy | 1 Citations [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. jetir.org [jetir.org]
- 8. zenodo.org [zenodo.org]
- 9. Simultaneous determination of this compound and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings on Benzydamine Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzydamine Hydrochloride's performance with alternative anti-inflammatory and analgesic agents. It is designed to assist researchers in replicating key findings by providing detailed experimental protocols and supporting data for its multifaceted mechanism of action.
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a pharmacological profile that distinguishes it from traditional NSAIDs like ibuprofen and naproxen.[1][2] Its therapeutic effects stem from a combination of anti-inflammatory, analgesic, anesthetic, and antimicrobial properties.[3][4] Unlike typical NSAIDs, Benzydamine is a weak inhibitor of cyclooxygenase (COX) enzymes and prostaglandin synthesis.[3] Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, modulation of ion channels, and potential interaction with the endocannabinoid system.[1][3][5]
Comparative Performance Data
The following tables summarize the quantitative data on this compound's efficacy in comparison to other relevant drugs across its key mechanisms of action.
Table 1: Anti-inflammatory and Analgesic Effects
| Parameter | Benzydamine HCl | Ibuprofen | Naproxen | Diclofenac |
| Analgesic Efficacy (Writhing Test) | Similar peripheral analgesic efficacy to 10 mg/kg naproxen sodium at 100 mg/kg.[2][6] | - | 10 mg/kg effective in reducing writhing.[2][6] | - |
| Post-operative Pain Relief | 0.15% mouthwash shows similar pain reduction to 400 mg ibuprofen tablets after crown lengthening surgery.[7] | 400 mg tablets effective in post-operative pain.[7] | - | 50 mg tablets showed less pain relief in the initial days compared to 0.15% Benzydamine mouthwash after periodontal surgery.[3][4] |
| Anti-inflammatory (Carrageenan Paw Edema) | 100 mg/kg shows significant edema inhibition.[2][6] | - | 10 mg/kg shows the most marked edema inhibition over 10 days.[2][6] | 6 mg/kg shows significant edema inhibition.[8] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Target | Benzydamine HCl | Ibuprofen | Naproxen |
| TNF-α Inhibition | ED50 of approx. 25 µM in LPS-stimulated human monocytes.[1] | Unable to suppress inflammatory lymphokine production from Candida-activated mononuclear cells.[3] | Unable to suppress inflammatory lymphokine production from Candida-activated mononuclear cells.[3] |
| IL-1β Inhibition | Substantially inhibits production in mouse peritoneal macrophages.[1] | - | - |
| Nitric Oxide (NO) Production | IC50 comparable to indomethacin in RAW 264.7 cells.[9] | - | - |
Table 3: Local Anesthetic Effect
| Parameter | Benzydamine HCl | Lidocaine |
| Gag Reflex Reduction (GTPI Score) | Change from 4.20 to 1.47.[10][11] | Change from 4.47 to 2.00.[10][11] |
| Postoperative Sore Throat | Significantly lower incidence and severity compared to 5% and 10% lidocaine.[6] | 5% and 10% concentrations were less effective than Benzydamine.[6] |
Table 4: Ion Channel Modulation
| Target | Benzydamine HCl |
| Voltage-gated Sodium (Nav) Channels | IC50 of 7 µM for binding to site 2.[12] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model assesses the in vivo anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Divide animals into control and treatment groups.
-
Administer Benzydamine HCl (e.g., 100 mg/kg, intraperitoneally) or a reference drug (e.g., Naproxen 10 mg/kg) to the treatment groups. The control group receives the vehicle.[2][6]
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][13]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5][8]
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.[8]
-
2. Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This test evaluates the peripheral analgesic effect of a substance.
-
Animals: Swiss albino mice (20-30g).
-
Procedure:
-
Divide mice into control and treatment groups.
-
Administer Benzydamine HCl (e.g., 100 mg/kg, subcutaneously) or a reference drug (e.g., Naproxen 10 mg/kg) to the treatment groups. The control group receives the vehicle.[2][6][9]
-
After a pre-treatment period (e.g., 30 minutes), induce visceral pain by intraperitoneally injecting 0.6% acetic acid solution (10 mL/kg).[7]
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-20 minutes).[7][9]
-
Calculate the percentage of inhibition of writhing in the treated groups compared to the control group.
-
3. Cytokine Inhibition: TNF-α and IL-1β ELISA in Macrophages
This in vitro assay quantifies the inhibition of pro-inflammatory cytokine production.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Benzydamine HCl for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce cytokine production, except for the negative control group.[14]
-
Incubate for a suitable period (e.g., 24 hours) to allow cytokine secretion into the culture supernatant.
-
Collect the supernatants and measure the concentration of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.[15][16][17][18][19][20]
-
A typical ELISA protocol involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.[14][21]
-
4. Sodium Channel Blockade: Whole-Cell Patch Clamp
This electrophysiological technique measures the effect of a compound on ion channel activity.
-
Cells: Dorsal root ganglion (DRG) neurons or other cells expressing the sodium channel of interest.
-
Procedure:
-
Prepare cells for recording.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette.[22][23][24][25][26]
-
Record baseline sodium currents by applying a series of depolarizing voltage steps.
-
Perfuse the cells with a solution containing Benzydamine HCl at various concentrations.
-
Record the sodium currents again in the presence of the drug.
-
Analyze the data to determine the effect of Benzydamine HCl on the channel's properties, such as the peak current amplitude and voltage-dependence of activation and inactivation, to calculate the IC50.[12]
-
5. Cannabinoid Receptor Interaction: Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
-
Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., CB1).
-
Procedure:
-
Incubate the cell membranes with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of unlabeled Benzydamine HCl.[10][27][28][29]
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Analyze the data to calculate the inhibitory constant (Ki) of Benzydamine HCl, which represents its binding affinity for the receptor.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.
Caption: Benzydamine HCl's multifaceted mechanism of action.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Caption: Workflow for Cytokine Inhibition Assay.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An Experimental Comparison of the Analgesic and Anti-Inflammatory Effects of Safflower Oil, Benzydamine HCl, and Naproxen Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmbs.info [ijmbs.info]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpp.in [ajpp.in]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 15. mpbio.com [mpbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. novamedline.com [novamedline.com]
- 18. affigen.com [affigen.com]
- 19. biovendor.com [biovendor.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. axolbio.com [axolbio.com]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. personal.utdallas.edu [personal.utdallas.edu]
- 26. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 27. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 29. discovery.researcher.life [discovery.researcher.life]
Head-to-head comparison of different Benzydamine Hydrochloride delivery systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different Benzydamine Hydrochloride delivery systems, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuances of various formulations and their respective clinical implications.
Mechanism of Action: A Multi-pronged Approach to Inflammation and Pain
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that distinguishes it from traditional cyclooxygenase (COX) inhibitors.[1][2] Its therapeutic effects stem from a combination of anti-inflammatory, analgesic, and local anesthetic properties.[3]
The primary mechanism involves the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][4] This targeted inhibition helps to reduce the inflammatory cascade at the site of application. Additionally, this compound exhibits membrane-stabilizing properties, contributing to its local anesthetic effect by interfering with the propagation of nerve impulses.[3] Unlike many other NSAIDs, it is a weak inhibitor of COX and lipoxygenase enzymes.[3]
References
- 1. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an overview on a... | F1000Research [f1000research.com]
- 3. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The present and the future of benzydamine: expert opinion paper [frontiersin.org]
Validating the In Vivo Anti-Inflammatory Efficacy of Benzydamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the anti-inflammatory effects of Benzydamine Hydrochloride against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including Naproxen Sodium, Ibuprofen, and Diclofenac. The data presented is compiled from preclinical animal studies to offer a quantitative and protocol-driven perspective on the performance of these anti-inflammatory agents.
Executive Summary
This compound demonstrates a distinct anti-inflammatory profile compared to traditional NSAIDs. While classical NSAIDs primarily act through the inhibition of cyclooxygenase (COX) enzymes, Benzydamine HCl exerts its effects by inhibiting the production of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[1]. This guide synthesizes available in vivo data to validate and compare these anti-inflammatory properties.
Comparative Analysis of Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of various compounds. The following tables summarize the quantitative data on the percentage of edema inhibition by this compound and its comparators in this model.
Table 1: In Vivo Anti-Inflammatory Efficacy of Benzydamine HCl and Naproxen Sodium in Formaldehyde-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Benzydamine HCl | 100 | Significant difference from control (P < .001) | [2] |
| Naproxen Sodium | 10 | Most marked inhibition | [2] |
Note: This study utilized a formaldehyde-induced edema model, which may elicit a different inflammatory response compared to the carrageenan model.
Table 2: In Vivo Anti-Inflammatory Efficacy of Ibuprofen in Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg) | Time after Carrageenan | Paw Size Reduction | Reference |
| Not Specified | 1h, 2h, 3h | Statistically significant vs. control | [3] |
Table 3: In Vivo Anti-Inflammatory Efficacy of Diclofenac in Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg) | Time after Carrageenan | Edema Inhibition (%) | Reference |
| 25 | 1.5h, 3h, 6h | Significant reduction | [4] |
| 5 | 2h | 56.17 ± 3.89 | [5] |
| 20 | 3h | 71.82 ± 6.53 | [5] |
Table 4: In Vivo Anti-Inflammatory Efficacy of Naproxen in Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg) | Time after Carrageenan | Edema Suppression (%) | Reference |
| 15 | 1h | 59 | [6] |
| 15 | 2h | 81 | [6] |
| 15 | 3h | 73 | [6] |
| 15 | 4h | 60 | [6] |
| 15 | 5h | 39 | [6] |
Comparative Analysis of Pro-Inflammatory Cytokine Inhibition
Benzydamine HCl's primary mechanism of anti-inflammatory action involves the suppression of pro-inflammatory cytokines.
Table 5: In Vivo Inhibition of Pro-Inflammatory Cytokines by Benzydamine HCl
| Cytokine | Animal Model | Dose (mg/kg) | Inhibition | Reference |
| TNF-α | Not Specified | Not Specified | Benzydamine has been shown to have suppressive activity for TNF-α | [7] |
| IL-1β | Not Specified | Not Specified | Benzydamine has been shown to have suppressive activity for IL-1β | [7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for assessing acute inflammation.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds (Benzydamine HCl or comparator NSAIDs) are administered orally or intraperitoneally at specified doses, usually 30-60 minutes before the carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Formaldehyde-Induced Paw Edema in Rats
This model is used to induce a more persistent inflammatory response.
Protocol:
-
Animal Model: Wistar albino rats are commonly used.
-
Induction of Inflammation: A 2% formaldehyde solution is injected into the paw of the experimental animals.
-
Drug Administration: The test compounds are administered to the treatment groups.
-
Measurement of Edema: The resulting edema is measured and recorded over a specified period (e.g., 10 days).
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated based on the measurements.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a clearer understanding of the presented data.
Caption: A comparison of the anti-inflammatory mechanisms of Benzydamine HCl and traditional NSAIDs.
Caption: A flowchart illustrating the key steps in the carrageenan-induced paw edema experimental model.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. njppp.com [njppp.com]
- 4. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of benzydamine on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzydamine Hydrochloride and Diclofenac in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely utilized non-steroidal anti-inflammatory drugs (NSAIDs), Benzydamine Hydrochloride and Diclofenac, in the context of their topical formulations. This analysis is supported by a review of their mechanisms of action, clinical efficacy from systematic reviews, and a detailed outline of experimental protocols relevant to their formulation and evaluation.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory and analgesic effects of this compound and Diclofenac stem from distinct molecular mechanisms. Diclofenac is a classic NSAID that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, while Benzydamine operates through a multi-faceted approach that is largely independent of COX inhibition.[1][2]
Diclofenac: As a potent inhibitor of both COX-1 and COX-2 enzymes, Diclofenac blocks the conversion of arachidonic acid to prostaglandins.[3][4] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing their synthesis, Diclofenac effectively alleviates these symptoms. While it was not specifically designed as a selective COX-2 inhibitor, it demonstrates greater activity against COX-2 compared to COX-1.[3]
This compound: Unlike traditional NSAIDs, Benzydamine is a weak inhibitor of COX and lipoxygenase enzymes.[1][2][5] Its primary mechanism of action involves the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][6][7] It does not significantly affect the production of other pro-inflammatory cytokines like IL-6 and IL-8, or anti-inflammatory cytokines.[2][7] Additionally, Benzydamine exhibits membrane-stabilizing properties, contributing to a local anesthetic effect by potentially interacting with cationic channels and inhibiting the release of inflammatory mediators from nerve endings.[1][2][5][6]
Below are diagrams illustrating the distinct signaling pathways for each compound.
Comparative Efficacy in Topical Formulations
Systematic reviews of clinical trials provide the most robust evidence for comparing the efficacy of topical NSAIDs. The available data for acute musculoskeletal pain consistently demonstrates a significant therapeutic benefit for topical Diclofenac, while the evidence for topical Benzydamine is less compelling.
| Drug | Efficacy vs. Placebo (Acute Musculoskeletal Pain) | Key Findings |
| Diclofenac | Superior | Multiple high-quality reviews show that topical Diclofenac is significantly more effective than placebo for pain relief in acute musculoskeletal conditions like sprains and strains.[8][9] The number needed to treat (NNT) for clinical success (at least 50% pain relief) with Diclofenac Emulgel® is as low as 1.8.[9] |
| This compound | Not Significantly Different | A Cochrane review of topical NSAIDs for acute pain found that Benzydamine was not significantly better than placebo.[8] |
It is important to note that most direct comparative studies between Benzydamine and Diclofenac have been conducted on oral rinse formulations for conditions like pharyngotonsillitis, where both have shown efficacy.[10] However, for topical application on the skin for musculoskeletal pain, the evidence strongly favors Diclofenac.
Experimental Protocols: In Vitro Skin Permeation Study
The evaluation of a topical formulation's performance heavily relies on its ability to deliver the active pharmaceutical ingredient (API) through the skin barrier. In vitro skin permeation studies using Franz diffusion cells are a standard method for this assessment. Below is a detailed protocol for a comparative study.
Objective:
To compare the in vitro skin permeation of this compound and Diclofenac from their respective topical gel formulations.
Materials and Methods:
-
Skin Membrane: Excised human or porcine skin is the gold standard. The skin should be dermatomed to a uniform thickness (typically 500-1000 µm).
-
Franz Diffusion Cells: Vertical diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 7 mL) are used. The system should be jacketed to maintain a constant temperature of 32°C at the skin surface.
-
Receptor Medium: A physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like polysorbate 80 or bovine serum albumin to maintain sink conditions, is used. The medium should be continuously stirred.
-
Test Formulations: this compound gel and Diclofenac gel of known concentrations.
-
Sampling and Analysis: Aliquots of the receptor medium are withdrawn at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) and replaced with fresh, pre-warmed receptor medium. The concentration of the permeated drug in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow Diagram:
Formulation and Physicochemical Considerations
The performance of a topical formulation is significantly influenced by its physicochemical properties and the excipients used.
| Parameter | This compound | Diclofenac (Sodium/Diethylamine Salt) |
| Molecular Weight | 309.4 g/mol (as base) | 296.1 g/mol (as acid) |
| Solubility | Soluble in water and ethanol. | Diclofenac acid is poorly soluble in water; salts (sodium, diethylamine) are more soluble. |
| pKa | Weak base. | Weak acid (pKa ~4). |
| Topical Formulations | Gels, creams, sprays, and mouthwashes.[11] | Gels, emulsions, patches, and solutions.[12] |
The formulation's composition, including the choice of gelling agents, penetration enhancers, and the salt form of the drug, can dramatically affect skin permeation.[12][13] For instance, studies have shown that different formulations of Diclofenac with the same drug concentration can have significantly different skin permeation profiles.[12][13]
Summary and Conclusion
Based on the available evidence, Diclofenac demonstrates superior clinical efficacy over this compound in topical formulations for the management of acute musculoskeletal pain. This is primarily attributed to its potent inhibition of prostaglandin synthesis via the COX pathway. While Benzydamine possesses a unique, multi-modal mechanism of action that includes cytokine inhibition and local anesthetic effects, this does not appear to translate into significant pain relief when applied topically to the skin for musculoskeletal conditions, as evidenced by placebo-controlled trials.
For drug development professionals, the focus for topical anti-inflammatory products for musculoskeletal pain should likely remain on optimizing the delivery of well-established COX inhibitors like Diclofenac. However, the unique properties of Benzydamine may warrant further investigation in other topical applications, such as for oral mucositis or other inflammatory conditions of the mucous membranes, where its efficacy is better documented.[11][14] Future research could also explore novel formulation strategies to enhance the dermal penetration of Benzydamine to determine if its cytokine-inhibiting effects can be effectively harnessed for cutaneous inflammatory conditions.
References
- 1. This compound: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]
- 8. Topical NSAIDs for acute pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic review of topical diclofenac for the treatment of acute and chronic musculoskeletal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of topical this compound gel on oral mucosal ulcers: an in vivoanimal study | Pocket Dentistry [pocketdentistry.com]
- 12. Importance of the formulation in the skin delivery of topical diclofenac: not all topical diclofenac formulations are the same - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. oralmedicinepacific.com [oralmedicinepacific.com]
Safety Operating Guide
Proper Disposal of Benzydamine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Benzydamine Hydrochloride is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste.
Chemical and Safety Data
Proper handling and disposal procedures are informed by the chemical's properties and associated hazards. The following table summarizes key data for this compound.
| Property | Data | Citation(s) |
| Appearance | Solid | [1] |
| CAS Number | 132-69-4 | [2] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. | [3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][5] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [1][2] |
Standard Disposal Protocol for this compound
Disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[5][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring complete and accurate classification.[7]
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Chemical-impermeable gloves.[2]
-
Safety glasses or goggles.[6]
-
Protective clothing.[1]
-
A dust respirator, especially when handling the solid form.[6]
Step 2: Waste Collection and Storage
-
Unused or Surplus Material : Place any surplus or non-recyclable this compound into a suitable, closed, and clearly labeled container for disposal.[2][8]
-
Contaminated Materials : Any materials used for cleaning spills (e.g., diatomite, absorbent pads) should be collected and placed in a separate, sealed container for disposal.[1][2]
-
Storage : Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
Step 3: Selecting a Disposal Method The primary recommended methods for disposing of this compound are:
-
Licensed Chemical Disposal Company : The most common and recommended method is to entrust the material to a licensed waste disposal company.[8][9] This ensures the waste is managed and treated in compliance with all regulations.
-
Controlled Incineration : The material may be disposed of through controlled incineration with flue gas scrubbing to manage emissions.[2]
Important Considerations:
-
DO NOT dispose of this compound with household garbage.[3]
-
DO NOT allow the chemical to enter drains, sewer systems, or waterways.[2][3][8] Discharge into the environment must be avoided.[2]
-
Recycling : If the material is unused and uncontaminated, consult the manufacturer or your local Waste Management Authority about potential recycling options.[6]
Handling Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate : Evacuate non-essential personnel from the immediate area.[1][2]
-
Ventilate : Ensure the area is well-ventilated.[2]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Cleanup (Solid Spills) :
-
Avoid procedures that generate dust.[6]
-
You may lightly dampen the material with water to prevent it from becoming airborne.[6]
-
Carefully sweep or vacuum the spilled solid. If using a vacuum, it must be fitted with a HEPA filter and be suitable for use in potentially explosive atmospheres.[6]
-
Place the collected material into a suitable, closed container for disposal.[6]
-
-
Cleanup (Liquid Spills) :
-
Decontamination : Clean and decontaminate the spill surface and any affected equipment, potentially by scrubbing with alcohol.[1] Collect all wash water for proper treatment and disposal; do not allow it to enter drains.[6]
Disposal of Contaminated Packaging
Contaminated containers must also be disposed of properly to prevent reuse and environmental contamination.
-
Recycling/Reconditioning : Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]
-
Landfill : Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where regulations permit.[2]
-
Incineration : For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]
-
Hazardous Waste Collection : Dispose of the container at a designated hazardous or special waste collection point.[10]
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. hpc-standards.us [hpc-standards.us]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.fi [fishersci.fi]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzydamine Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Benzydamine Hydrochloride in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and maintaining a secure research environment.
Researchers, scientists, and drug development professionals require clear, actionable information to manage the risks associated with active pharmaceutical ingredients. This guide delivers procedural, step-by-step instructions for the safe utilization of this compound, from initial handling to final disposal.
Personal Protective Equipment (PPE) for this compound
The primary objective when handling this compound is to prevent direct contact and inhalation. The following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be required for supplementary protection during splash-prone activities. | Protects against dust particles and splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber) inspected prior to use.[1][3] For tasks with a higher risk of exposure, double-gloving is recommended. | Prevents dermal absorption of the compound. |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[2][4] For larger quantities or in case of a significant spill, impervious clothing or a chemical-resistant suit should be worn.[1][2] | Protects skin from accidental contact with the powder or solutions. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls are insufficient, during spill cleanup, or when handling large quantities of the powder.[2][3] This may include a full-face respirator if high concentrations of airborne particles are expected.[5] | Prevents inhalation of the powdered compound, which can be harmful. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following protocols is essential to minimize exposure and ensure a safe working environment.
Weighing and Handling of Powdered this compound
-
Preparation: Before handling, ensure a designated area is prepared. This should ideally be within a chemical fume hood or a ventilated balance enclosure to control airborne particles.[1] All necessary equipment, including weighing paper, spatulas, and waste containers, should be readily accessible.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above, ensuring a proper fit.
-
Weighing: Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust clouds by using slow and deliberate movements. Automated powder dispensing systems can further reduce user exposure.
-
Transfer: Once weighed, carefully transfer the powder to the receiving vessel.
-
Cleaning: After weighing, decontaminate the spatula and weighing surface. Dispose of any contaminated weighing paper in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the appropriate waste stream.
Preparation of this compound Solutions
-
Preparation: In a chemical fume hood, prepare the necessary solvent and glassware.
-
Donning PPE: Wear the appropriate personal protective equipment, including double gloves and safety goggles.
-
Dissolving: Slowly add the weighed this compound powder to the solvent while stirring to facilitate dissolution. Avoid splashing.
-
Storage: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard symbols. Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Contaminated Solid Waste (Gloves, weighing paper, etc.)
-
Segregation: All solid waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be segregated from regular laboratory trash.[6]
-
Collection: Place contaminated solid waste in a designated, clearly labeled, leak-proof container (e.g., a yellow bag for chemical waste).[7] This container should be kept closed when not in use.
-
Disposal: Dispose of the sealed container as hazardous chemical waste according to your institution's and local regulations.[6]
Liquid Waste (Solutions, rinsates)
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix with other incompatible waste streams.
-
Disposal: Arrange for the disposal of the liquid hazardous waste through your institution's environmental health and safety office.
Spill Cleanup
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For powder spills, gently cover with a damp cloth or absorbent pads to avoid generating dust.
-
Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.
Logical Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
